molecular formula C13H14O2S B7872490 (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol

(2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol

カタログ番号: B7872490
分子量: 234.32 g/mol
InChIキー: HWDQHFNQRKONLU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol is a useful research compound. Its molecular formula is C13H14O2S and its molecular weight is 234.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(2-methoxy-5-methylphenyl)-thiophen-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2S/c1-9-5-6-11(15-2)10(8-9)13(14)12-4-3-7-16-12/h3-8,13-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDQHFNQRKONLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated physicochemical properties of the novel compound (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol. Due to the limited availability of direct experimental data for this specific molecule, this document serves as a predictive and methodological resource. It outlines a plausible synthetic route, predicts key analytical characteristics based on established chemical principles and data from structurally similar compounds, and provides detailed experimental protocols for its characterization. This guide is intended to be a foundational tool for researchers interested in the synthesis and evaluation of this and related compounds for potential applications in medicinal chemistry and materials science.

Introduction and Rationale

The convergence of diverse pharmacophores into a single molecular entity is a well-established strategy in modern drug discovery. The title compound, (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol, represents an intriguing combination of a substituted methoxyphenyl group and a thiophene methanol moiety. The methoxyphenyl scaffold is a common feature in a variety of biologically active molecules, often contributing to receptor binding and metabolic stability.[1][2] The thiophene ring is a recognized bioisostere for the benzene ring and is a "privileged structure" in medicinal chemistry, found in numerous pharmaceuticals with a wide range of therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4]

The combination of these two moieties in (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol suggests a potential for novel biological activity. This guide aims to provide the necessary foundational knowledge for the synthesis, purification, and comprehensive characterization of this compound.

Proposed Synthesis Pathway

A common and effective method for the synthesis of diaryl methanols is the Grignard reaction. This approach involves the reaction of a Grignard reagent with an aldehyde. For the synthesis of (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol, two primary routes are proposed:

Route A: Grignard addition of 2-thienylmagnesium bromide to 2-methoxy-5-methylbenzaldehyde. Route B: Grignard addition of (2-methoxy-5-methylphenyl)magnesium bromide to thiophene-2-carboxaldehyde.

Both routes are chemically sound; however, the availability and stability of the starting materials may favor one over the other. Route A is detailed below as a representative example.

Experimental Protocol: Synthesis via Grignard Reaction (Route A)
  • Preparation of Grignard Reagent:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of 2-bromothiophene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to the magnesium turnings with stirring. The reaction is exothermic and may require external cooling to maintain a gentle reflux.

    • Continue stirring until the magnesium is consumed, indicating the formation of 2-thienylmagnesium bromide.

  • Grignard Reaction:

    • In a separate flame-dried flask, dissolve 2-methoxy-5-methylbenzaldehyde (1.0 equivalent) in anhydrous THF.

    • Cool the aldehyde solution to 0 °C in an ice bath.

    • Slowly add the prepared Grignard reagent to the aldehyde solution via cannula.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate in vacuo to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol.

Synthesis_Workflow cluster_Grignard_Prep Grignard Reagent Preparation cluster_Reaction Grignard Reaction cluster_Workup Workup & Purification Mg Mg turnings Grignard_Reagent 2-Thienylmagnesium bromide Mg->Grignard_Reagent Reaction Initiation BromoThiophene 2-Bromothiophene in THF BromoThiophene->Grignard_Reagent Reaction_Mix Reaction Mixture Grignard_Reagent->Reaction_Mix Slow Addition at 0°C Aldehyde 2-Methoxy-5-methylbenzaldehyde in THF Aldehyde->Reaction_Mix Quench Quench with NH4Cl(aq) Reaction_Mix->Quench Extraction Ethyl Acetate Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product (2-Methoxy-5-methylphenyl) (thiophen-2-yl)methanol Purification->Final_Product

Caption: Proposed workflow for the synthesis of (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol.

Predicted Physicochemical Properties and Characterization

The following section details the anticipated physicochemical properties of the title compound and the standard analytical techniques for their determination.

General Properties
PropertyPredicted Value/Description
Molecular Formula C₁₃H₁₄O₂S
Molecular Weight 234.31 g/mol
Appearance Likely a colorless to pale yellow oil or a low-melting solid
Solubility Expected to be soluble in common organic solvents (e.g., chloroform, dichloromethane, methanol, ethyl acetate) and insoluble in water.
Melting Point To be determined experimentally.
Boiling Point To be determined experimentally.
Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of the synthesized compound.

NMR spectroscopy is the most powerful tool for determining the precise structure of the molecule.

  • ¹H NMR (Proton NMR): The predicted ¹H NMR spectrum in CDCl₃ would exhibit characteristic signals for the protons on the aromatic rings, the methoxy group, the methyl group, the hydroxyl group, and the benzylic proton.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (Thiophene)~6.8-7.3m3H
Aromatic (Phenyl)~6.7-7.1m3H
Benzylic CH~5.8-6.0s1H
Methoxy (OCH₃)~3.8s3H
Methyl (CH₃)~2.3s3H
Hydroxyl (OH)Variable (broad singlet)br s1H
  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic (Thiophene & Phenyl)~115-160
Benzylic CH~70-75
Methoxy (OCH₃)~55-60
Methyl (CH₃)~20-25

IR spectroscopy is used to identify the functional groups present in the molecule.

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H stretch (alcohol)3600-3200 (broad)
C-H stretch (aromatic)3100-3000
C-H stretch (aliphatic)3000-2850
C=C stretch (aromatic)1600-1450
C-O stretch (alcohol)1260-1000
C-O stretch (ether)1275-1200 and 1075-1020

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Expected Molecular Ion Peak (M⁺): m/z = 234.0714 (calculated for C₁₃H₁₄O₂S)

  • Major Fragmentation Pathways: Expect to see fragments corresponding to the loss of a hydroxyl group, a thiophene ring, or a methoxyphenyl group.

Experimental Protocol: Spectroscopic Characterization
  • NMR Spectroscopy:

    • Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Process the data using appropriate software to obtain the final spectra.

  • IR Spectroscopy:

    • Place a drop of the neat liquid or a small amount of the solid on the diamond crystal of an ATR-FTIR spectrometer.

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

    • Acquire the mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

Characterization_Workflow cluster_Spectroscopy Spectroscopic Analysis cluster_Data Data Interpretation Purified_Compound Purified (2-Methoxy-5-methylphenyl) (thiophen-2-yl)methanol NMR NMR Spectroscopy (¹H, ¹³C) Purified_Compound->NMR IR IR Spectroscopy Purified_Compound->IR MS Mass Spectrometry Purified_Compound->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for the physicochemical characterization of the target compound.

Potential Applications and Future Directions

Given the pharmacological importance of the constituent moieties, (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol is a candidate for screening in various biological assays.

  • Antimicrobial and Antifungal Activity: Thiophene derivatives are known for their antimicrobial properties.[3]

  • Anti-inflammatory and Analgesic Effects: The methoxyphenyl group is present in many non-steroidal anti-inflammatory drugs (NSAIDs).[1]

  • Anticancer Potential: Many heterocyclic compounds containing thiophene and substituted phenyl rings have demonstrated cytotoxic activity against various cancer cell lines.[4]

Future research should focus on the synthesis of a library of related analogs by modifying the substitution patterns on both the phenyl and thiophene rings to explore the structure-activity relationships (SAR).

Conclusion

This technical guide provides a predictive yet comprehensive framework for the synthesis and physicochemical characterization of (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol. By leveraging data from structurally related compounds and established analytical protocols, researchers are equipped with the necessary information to produce and validate this novel molecule. The potential for diverse biological activities makes this compound and its derivatives promising candidates for further investigation in the field of drug discovery.

References

  • Angene Chemical. * (2-METHOXY-5-METHYLPHENYL)(5-METHYLTHIOPHEN-2-YL)METHANOL(CAS# 944697-54-5 )*. [Link]

  • PubChem. 2-Thiophenemethanol. [Link]

  • MDPI. (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. [Link]

  • PubChem. 2-Methoxy-5-methylphenol. [Link]

  • MDPI. Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). [Link]

  • MDPI. Biological Activities of Thiophenes. [Link]

  • MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

  • PubChem. 2-Methoxythiophene. [Link]

  • MDPI. 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. [Link]

  • The Good Scents Company. 2-thienyl methanol thiophen-2-ylmethanol. [Link]

  • Google Patents. WO2012101648A1 - Novel process for the synthesis of enantiomerically pure 2-methoxy-5-[(2r)-2-(4-alkylpiperazin-l-yl)propyl]-benzenesulfonamide.
  • Chemical Synthesis Database. 2,2 -Bithien-5-ylmethanol. [Link]

  • Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of ma. [Link]

  • NIST. 2-Methoxy-5-methylphenol. [Link]

  • ResearchGate. (PDF) 2-thioxo- 3N-(2-methoxyphenyl) -5 [4'-methyl -3'N -(2'-methoxyphenyl) thiazol-2'(3'H)-ylidene] thiazolidin-4-one: Synthesis, characterization, X-ray single crystal structure investigation and quantum chemical calculations. [Link]

  • Elsevier. Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. [Link]

  • NIST. 2-Thiophenemethanol. [Link]

  • PubChemLite. Thiophene, 2-methoxy-5-methyl- (C6H8OS). [Link]

  • SpectraBase. 2-Thiophene methanol. [Link]

  • FooDB. Showing Compound 5-Ethenyl-2-methoxyphenol (FDB021247). [Link]

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1H NMR spectrum of (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical interpretation of the spectrum. We will dissect the chemical shifts, coupling constants, and integration of each proton signal, grounding the analysis in established principles of NMR spectroscopy. The guide includes a detailed experimental protocol, data summarization, and visual aids to facilitate a complete structural elucidation of the target molecule.

Introduction and Molecular Structure

(2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol is a secondary alcohol containing two distinct aromatic systems: a substituted benzene ring and a thiophene ring. ¹H NMR spectroscopy is an indispensable tool for verifying the structure of such molecules, providing precise information about the electronic environment and connectivity of every proton.

The structural complexity, featuring multiple aromatic protons and functional groups, gives rise to a nuanced spectrum. Understanding this spectrum is critical for confirming successful synthesis, identifying impurities, and characterizing the molecule for further applications.

Below is the chemical structure with protons labeled for unambiguous assignment throughout this guide.

Chemical Structure of (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol with proton labels.

Theoretical Principles: Predicting the ¹H NMR Spectrum

The chemical shift (δ) of a proton is primarily determined by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (higher ppm), while electron-donating groups shield them, causing an upfield shift (lower ppm). Spin-spin coupling, observed as signal splitting, reveals the number of adjacent, non-equivalent protons.

Analysis of Aromatic Regions
  • Thiophene Ring (H-3', H-4', H-5'): Thiophene is an electron-rich aromatic heterocycle. Its protons typically resonate between 7.0 and 7.5 ppm[1][2]. In a 2-substituted thiophene, the protons at positions 3, 4, and 5 are chemically distinct and couple with each other. The expected coupling constants are J₃₄ ≈ 3.5 Hz, J₄₅ ≈ 5.0 Hz, and a smaller long-range coupling J₃₅ ≈ 1.0-1.5 Hz[3][4]. This leads to characteristic splitting patterns: H-5' appears as a doublet of doublets (dd) due to coupling with H-4' and H-3', H-4' as a dd coupling to H-3' and H-5', and H-3' as a dd coupling to H-4' and H-5'.

  • Methoxyphenyl Ring (H-3, H-4, H-6): The chemical shifts of these protons are governed by the interplay of three substituents on the benzene ring.

    • Methoxy Group (-OCH₃): A strong electron-donating group that shields the ortho (H-3) and para (H-6, relative to the methyl group) positions, shifting them upfield[5].

    • Methyl Group (-CH₃): A weakly electron-donating group.

    • Carbinol Group (-CH(OH)R): This large group exerts steric and electronic effects. The expected pattern is:

    • H-6: Appears as a doublet of doublets (or a triplet if coupling constants are similar), coupled to H-4.

    • H-4: Appears as a doublet of doublets, coupled to H-3 and H-6.

    • H-3: Appears as a doublet, coupled to H-4. Aromatic protons on a benzene ring typically resonate between 6.5 and 8.5 ppm[6][7].

Analysis of Aliphatic and Functional Group Protons
  • Benzylic Proton (H-α): This proton is attached to a carbon that is bonded to two aromatic rings and a hydroxyl group. While typical benzylic protons are found around 2.2-3.0 ppm[8], the adjacent oxygen atom strongly deshields H-α, shifting it significantly downfield. For structurally similar diarylmethanols, this signal appears between 5.7 and 5.9 ppm[9]. It is expected to be a singlet or a doublet if it couples with the hydroxyl proton.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable (typically 2-5 ppm for alcohols) and depends on factors like solvent, concentration, and temperature[6][8]. It often appears as a broad singlet. Its identity can be confirmed by adding a drop of D₂O to the NMR tube, which causes the -OH signal to disappear due to proton-deuterium exchange.

  • Methoxy Protons (-OCH₃): These protons are shielded by the oxygen atom and are not coupled to any other protons. They will appear as a sharp singlet, typically in the range of 3.3-4.0 ppm[6][10].

  • Methyl Protons (-CH₃): The protons of the methyl group attached to the aromatic ring will also appear as a sharp singlet, generally in the range of 2.0-2.5 ppm[8].

Experimental Protocol: Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. The following methodology is standard for acquiring high-quality ¹H NMR spectra for small organic molecules.

Step 1: Sample Preparation

  • Weigh approximately 5-10 mg of the dried (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol sample.

  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a preferred solvent due to its ability to dissolve a wide range of organic compounds and its single residual proton peak at δ 7.26 ppm, which is easily identifiable[11][12].

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) for accurate chemical shift referencing[7][13].

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Step 2: Spectrometer Setup and Data Acquisition

  • Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

  • Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

  • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • Acquire the ¹H NMR spectrum using standard parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 8-16 scans (adjust as needed for good signal-to-noise ratio)

    • Temperature: 298 K (25 °C)

Step 3: Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum manually to ensure all peaks are in the positive absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm.

  • Integrate all signals to determine the relative number of protons for each resonance.

  • Analyze the peak multiplicities and measure the coupling constants (J-values) in Hertz (Hz).

Predicted Data Interpretation and Summary

The following table summarizes the predicted ¹H NMR data for (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol, based on the principles discussed above.

Proton Label Predicted δ (ppm) Multiplicity Integration Coupling Constants (J, Hz) Assignment Rationale
H-3', H-4', H-5'7.30 - 6.90Multiplet (m)3HJ₄₅ ≈ 5.0, J₃₄ ≈ 3.5, J₃₅ ≈ 1.2Aromatic protons of the thiophene ring, exhibiting characteristic coupling patterns[3][4].
H-3, H-4, H-67.10 - 6.70Multiplet (m)3HJortho ≈ 7-9, Jmeta ≈ 2-3Aromatic protons of the substituted benzene ring, shifted by methoxy and methyl groups[5][14].
H-α~ 5.85Singlet (s)1H-Benzylic proton deshielded by two aromatic rings and an adjacent oxygen atom[9].
-OH4.0 - 2.0Broad Singlet (br s)1H-Labile hydroxyl proton; chemical shift is concentration and solvent dependent[6][8].
-OCH₃~ 3.80Singlet (s)3H-Methoxy group protons, appearing as a characteristic sharp singlet[10].
-CH₃~ 2.30Singlet (s)3H-Aromatic methyl group protons, appearing as a sharp singlet[8].

Visualization of Proton Assignments

The following diagrams provide a clear visual representation of the molecule's structure and the logical workflow for spectral analysis.

Caption: Molecular structure and classification of unique proton environments.

G start Acquire Spectrum process Process Data (FT, Phase, Baseline) start->process calibrate Calibrate to TMS (0 ppm) process->calibrate integrate Integrate Peaks calibrate->integrate analyze Analyze Shifts, Splitting, and Coupling Constants integrate->analyze assign Assign Signals to Protons analyze->assign structure Confirm Structure assign->structure

Caption: Workflow for ¹H NMR spectral analysis and structure confirmation.

Conclusion

The ¹H NMR spectrum of (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol is rich with information. A systematic analysis, beginning with the identification of unique proton environments and followed by a detailed examination of chemical shifts and coupling patterns, allows for the complete and unambiguous assignment of all signals. The methoxy and methyl groups provide sharp singlet reporters, while the complex multiplets in the aromatic region confirm the substitution patterns of both rings. The downfield singlet of the benzylic proton is a key signature, and the labile hydroxyl proton can be confirmed via D₂O exchange. This guide provides the foundational knowledge and practical framework for researchers to confidently interpret the ¹H NMR spectrum of this molecule and its analogs.

References

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  • Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic mixed-valence compounds. The Royal Society of Chemistry. [Link]

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  • Chemical and spectroscopic properties of the 3- hydroxythiophene [thiophen-3(2H)-one] system. Supporting Information. [Link]

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  • NMR Chemical Shift Values Table. Chemistry Steps. (2024). [Link]

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The Vanguard Molecule: A Technical Guide to the Initial Bioactivity Screening of (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This whitepaper provides a comprehensive technical guide for the initial biological activity screening of the novel compound, (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol. Leveraging the well-documented therapeutic potential of the thiophene scaffold, this guide outlines a strategic, multi-pronged approach to investigate its anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven methodologies and the scientific rationale behind experimental choices. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable preliminary data to guide further development of this promising molecule.

Introduction: The Therapeutic Promise of the Thiophene Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antihistaminic agents. Thiophene and its derivatives have demonstrated a broad spectrum of biological activities, making them a fertile ground for the discovery of new therapeutic agents.[1][2][3] The specific compound, (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol, combines the thiophene moiety with a substituted phenyl ring, a structural motif that warrants a thorough investigation of its bioactivity. This guide provides a systematic framework for the initial in vitro screening of this compound to elucidate its potential as a lead molecule in drug discovery.

Strategic Overview of the Initial Bioactivity Screening

The initial screening strategy is designed to be both comprehensive and resource-efficient, focusing on three key areas of high therapeutic relevance for thiophene derivatives: oncology, infectious diseases, and inflammation.

Caption: Workflow for anti-inflammatory screening.

Experimental Protocol: COX-2 Inhibition Assay

Materials:

  • COX-2 enzyme (human recombinant)

  • Arachidonic acid (substrate)

  • COX-2 inhibitor screening kit (commercially available)

  • (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol

  • Positive control (e.g., Celecoxib)

  • 96-well plate

  • Microplate reader

Procedure:

  • Follow the instructions provided with the commercial COX-2 inhibitor screening kit.

  • Typically, the assay involves incubating the COX-2 enzyme with the test compound or control.

  • The reaction is initiated by the addition of arachidonic acid.

  • The production of prostaglandins is measured, often through a colorimetric or fluorometric readout.

  • Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

Experimental Protocol: Inhibition of TNF-α Production in LPS-Stimulated Macrophages

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol

  • Dexamethasone (positive control)

  • TNF-α ELISA kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed macrophages into 96-well plates and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound or dexamethasone for 1-2 hours. [4]3. LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce TNF-α production. [4]4. Supernatant Collection: Collect the cell culture supernatants.

  • TNF-α Measurement: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α production for each concentration of the test compound and determine the IC50 value.

Data Presentation
AssayIC50 (µM) of (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanolPositive Control IC50 (µM)
COX-2 InhibitionExperimental DataExperimental Data (Celecoxib)
TNF-α InhibitionExperimental DataExperimental Data (Dexamethasone)

Conclusion and Future Directions

This technical guide outlines a robust and comprehensive strategy for the initial bioactivity screening of (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol. The data generated from these assays will provide a critical foundation for understanding the therapeutic potential of this novel compound. Positive results in any of these screening tiers will warrant further investigation, including more detailed mechanistic studies, evaluation in a broader range of models, and assessment of its pharmacokinetic and toxicological profiles. The systematic approach detailed herein will enable an efficient and informed decision-making process for the continued development of this promising thiophene derivative.

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  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg
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  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. (2015, November 17).
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  • Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (2025, September 8). Taylor & Francis.
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  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025, January 15). Preprints.org.
  • Research Article. (2016, November 30). International Journal of Pharmaceutical Sciences Review and Research.
  • (2-fluoro-5-methoxyphenyl)(thiophen-2-yl)methanol. (n.d.). CymitQuimica.
  • Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. (n.d.). PMC.
  • Anticancer Activity of 5-(Thiophen-2-yl)nicotinaldehyde Derivatives: Application Notes and Protocols. (n.d.). Benchchem.
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. (n.d.).
  • (2-METHOXY-5-METHYLPHENYL)(5-METHYLTHIOPHEN-2-YL)METHANOL(CAS# 944697-54-5 ). (n.d.). angenechemical.com.
  • The thiophene α-terthienylmethanol isolated from Tagetes minuta inhibits angiogenesis by targeting protein kinase C isozymes α and β2. (n.d.). PMC.
  • (2-Methylphenyl)(thiophen-2-yl)methanol. (n.d.). Sapphire Bioscience.

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The Diarylmethanol Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Discovery and Synthesis of Substituted Diarylmethanols

Introduction: The Enduring Significance of the Diarylmethyl Moiety

The diarylmethanol scaffold, characterized by a hydroxyl-bearing carbon atom connected to two aryl groups, represents a cornerstone in medicinal chemistry. Its prevalence in a wide array of therapeutic agents has solidified its status as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity. This structural motif is a key feature in over 300 drug targets, demonstrating broad pharmacological activities including antihistaminic, anticholinergic, analgesic, and neuroactive effects.[1][2]

The therapeutic versatility of diarylmethanol derivatives is exemplified by well-known drugs such as the first-generation antihistamine diphenhydramine (Benadryl), which also exhibits sedative and anticholinergic properties.[1][3] Subtle structural modifications to the diaryl core can dramatically alter the pharmacological profile. For instance, the introduction of a methyl group on one of the phenyl rings of the diphenhydramine scaffold led to the development of orphenadrine, a muscle relaxant with enhanced anticholinergic activity, and neobenodine, which displays heightened antihistaminic properties.[1][4]

Furthermore, the stereochemistry of chiral diarylmethanols plays a pivotal role in their biological activity. The separation of enantiomers can lead to the identification of a "eutomer," the enantiomer primarily responsible for the desired therapeutic effect, often with an improved pharmacokinetic profile and reduced side effects.[1] A prime example is levocetirizine, the (R)-enantiomer of cetirizine, which is a more potent antihistamine than the racemic mixture.[1][5] This underscores the critical importance of asymmetric synthesis in the development of modern diarylmethane-based pharmaceuticals.[1]

This technical guide provides a comprehensive overview of the discovery and synthesis of substituted diarylmethanols, with a focus on methodologies relevant to researchers, scientists, and drug development professionals. We will delve into both classical and modern synthetic strategies, explore the nuances of achieving stereocontrol, and examine case studies that highlight the successful application of this versatile scaffold in medicine.

Synthetic Methodologies for Substituted Diarylmethanols

The synthesis of substituted diarylmethanols can be broadly categorized into achiral and asymmetric methods. The choice of synthetic route is often dictated by the desired substitution pattern, the need for stereochemical control, and scalability.

Achiral Synthesis: Foundational Approaches

The Grignard reaction is a cornerstone of organic synthesis and a widely employed method for the preparation of diarylmethanols.[6][7] This reaction involves the nucleophilic addition of an arylmagnesium halide (Grignard reagent) to an aromatic aldehyde or ketone.[8] The reaction with an aromatic aldehyde yields a secondary diarylmethanol, while an aromatic ketone produces a tertiary diarylmethanol (if the Grignard reagent is also aromatic).

The mechanism involves the attack of the nucleophilic carbon of the Grignard reagent on the electrophilic carbonyl carbon, forming a new carbon-carbon bond and a magnesium alkoxide intermediate.[7] Subsequent acidic workup protonates the alkoxide to yield the final diarylmethanol product.[8]

Experimental Protocol: Synthesis of Diphenylmethanol via Grignard Reaction

Objective: To synthesize diphenylmethanol from benzaldehyde and phenylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Bromobenzene

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, dropping funnel, heating mantle, magnetic stirrer

Procedure:

  • Preparation of Phenylmagnesium Bromide:

    • In a flame-dried, three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • In the dropping funnel, place a solution of bromobenzene in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction should start spontaneously, as indicated by the disappearance of the iodine color and the formation of a cloudy solution.

    • Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Benzaldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • In the dropping funnel, place a solution of benzaldehyde in anhydrous diethyl ether.

    • Add the benzaldehyde solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Workup and Purification:

    • Pour the reaction mixture slowly into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and remove the solvent under reduced pressure to obtain the crude diphenylmethanol.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane or ethanol/water).

The reduction of readily available diaryl ketones provides a straightforward and often high-yielding route to diarylmethanols.[9] A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) being the most common.[10][11]

Sodium borohydride is a milder reducing agent and is often preferred for its compatibility with a wider range of functional groups.[9] Lithium aluminum hydride is a much stronger reducing agent and will reduce a broader spectrum of carbonyl compounds.[11] The choice of reducing agent depends on the specific substrate and the presence of other reducible functional groups in the molecule.

For the complete reduction of the carbonyl group to a methylene group, harsher conditions such as the Clemmensen (amalgamated zinc and hydrochloric acid) or Wolff-Kishner (hydrazine and a strong base) reductions are employed.[11] In these reactions, the diarylmethanol is a key intermediate that is further reduced.

Data Presentation: Comparison of Reducing Agents for Diaryl Ketone Reduction

Reducing AgentTypical SolventReaction ConditionsAdvantagesLimitations
Sodium Borohydride (NaBH₄) Methanol, EthanolRoom TemperatureMild, chemoselective for aldehydes and ketonesMay not reduce sterically hindered ketones efficiently
Lithium Aluminum Hydride (LiAlH₄) Diethyl ether, THF0 °C to Room TemperaturePowerful, reduces a wide range of carbonylsHighly reactive, not chemoselective, pyrophoric
Zinc Dust/Sodium Amalgam WaterVariesEffective for complete reduction to methyleneHarsh acidic conditions, not suitable for acid-sensitive substrates
Asymmetric Synthesis: Accessing Enantiomerically Pure Diarylmethanols

The synthesis of enantiomerically pure diarylmethanols is of paramount importance for the development of modern pharmaceuticals.[12][13] Two primary strategies have emerged as the most effective: the catalytic asymmetric arylation of aldehydes and the enantioselective reduction of diaryl ketones.

This approach involves the addition of an aryl nucleophile to an aromatic aldehyde in the presence of a chiral catalyst.[5] Organozinc reagents, in particular diarylzincs (Ar₂Zn), have been extensively studied for this purpose.[14] The key to achieving high enantioselectivity lies in the design of the chiral ligand, which coordinates to the metal center and creates a chiral environment for the aryl transfer to the aldehyde.

A significant challenge in these reactions is the uncatalyzed background reaction, which leads to the formation of a racemic product.[5] This can be particularly problematic when using highly reactive organometallic reagents. Strategies to mitigate the background reaction include the use of additives that chelate to and deactivate Lewis acidic byproducts.[5]

The enantioselective reduction of prochiral diaryl ketones is a highly efficient method for producing chiral diarylmethanols.[10] This can be achieved through both chemical and enzymatic methods.

Chemical Methods: Chiral reducing agents, such as those derived from lithium aluminum hydride modified with chiral ligands (e.g., BINAL-H), have been successfully employed.[15] Another powerful approach is the use of catalytic amounts of a chiral oxazaborolidine catalyst, as in the Corey-Bakshi-Shibata (CBS) reduction.[10][15] These methods often provide high levels of enantioselectivity for a range of substrates.

Enzymatic Methods: The use of ketoreductases (KREDs) has emerged as a powerful and environmentally friendly alternative for the enantioselective reduction of diaryl ketones.[10][16] These enzymes exhibit exquisite chemo-, regio-, and stereoselectivity, often affording the desired alcohol with very high enantiomeric excess (>99% ee) and in high yields.[16] A key advantage of enzymatic reductions is that they often do not require electronically or sterically differentiated aryl groups to achieve high selectivity, which can be a limitation in some chemical catalytic systems.[10]

Visualization: Synthetic Pathways to Substituted Diarylmethanols

Synthesis_Pathways cluster_achiral Achiral Synthesis cluster_asymmetric Asymmetric Synthesis Aryl_Aldehyde Aryl Aldehyde Diarylmethanol_Achiral Substituted Diarylmethanol (Racemic) Aryl_Aldehyde->Diarylmethanol_Achiral Aryl_Ketone Diaryl Ketone Aryl_Ketone->Diarylmethanol_Achiral Reduction Grignard_Reagent Aryl Grignard Reagent Grignard_Reagent->Diarylmethanol_Achiral Grignard Reaction Reducing_Agent Reducing Agent (e.g., NaBH₄) Reducing_Agent->Diarylmethanol_Achiral Prochiral_Ketone Prochiral Diaryl Ketone Diarylmethanol_Chiral Enantiomerically Enriched Substituted Diarylmethanol Prochiral_Ketone->Diarylmethanol_Chiral Enantioselective Reduction Aryl_Aldehyde2 Aryl Aldehyde Aryl_Aldehyde2->Diarylmethanol_Chiral Aryl_Nucleophile Aryl Nucleophile (e.g., Ar₂Zn) Aryl_Nucleophile->Diarylmethanol_Chiral Asymmetric Arylation Chiral_Catalyst Chiral Catalyst Chiral_Catalyst->Diarylmethanol_Chiral Enantioselective_Reducing_Agent Enantioselective Reducing Agent (e.g., KRED, CBS) Enantioselective_Reducing_Agent->Diarylmethanol_Chiral

Caption: Overview of synthetic routes to substituted diarylmethanols.

Applications in Drug Discovery and Development: Case Studies

The diarylmethanol core is a recurring motif in a multitude of successful drug molecules. The following case studies illustrate the importance of this scaffold in different therapeutic areas.

Case Study 1: Diphenhydramine (Benadryl) - A First-Generation Antihistamine

Diphenhydramine is a classic example of a diarylmethanol-containing drug.[3] It functions as an H₁ histamine receptor antagonist and is widely used for the treatment of allergies.[3] Its ability to cross the blood-brain barrier also leads to sedative and anticholinergic side effects.[3]

The synthesis of diphenhydramine typically involves the reaction of diphenylmethanol with 2-(dimethylamino)ethyl chloride. The diphenylmethanol precursor can be prepared via the Grignard reaction of phenylmagnesium bromide with benzaldehyde.[6]

Case Study 2: Tamoxifen - A Selective Estrogen Receptor Modulator (SERM)

While not a diarylmethanol itself, tamoxifen is a prominent drug whose synthesis often involves diarylmethanol-related precursors.[17][18] It is a selective estrogen receptor modulator used in the treatment of estrogen receptor-positive breast cancer.[18] The triphenylethylene core of tamoxifen is a key structural feature for its biological activity.[19]

Several synthetic routes to tamoxifen have been developed, with some involving the 1,2-addition of a Grignard reagent to a diaryl ketone, followed by elimination to form the characteristic tetrasubstituted alkene.[19] This highlights the role of diaryl-containing intermediates in the synthesis of complex drug molecules.

Case Study 3: Chiral Diarylmethanols in Modern Therapeutics

The development of enantiomerically pure diarylmethanol-containing drugs has led to significant therapeutic advancements. As previously mentioned, levocetirizine, the (R)-enantiomer of cetirizine, is a more effective and better-tolerated antihistamine.[1] Similarly, es-citalopram, the (S)-enantiomer of the antidepressant citalopram, is twice as potent as the racemic mixture.[1] These examples underscore the critical need for efficient and scalable asymmetric synthetic methods in modern drug development.

Visualization: Mechanism of Grignard Reaction for Diarylmethanol Synthesis

Grignard_Mechanism Aryl_Aldehyde Aryl Aldehyde (Ar¹-CHO) Alkoxide_Intermediate Magnesium Alkoxide Intermediate Aryl_Aldehyde->Alkoxide_Intermediate Nucleophilic Attack Grignard_Reagent Aryl Grignard Reagent (Ar²-MgX) Grignard_Reagent->Alkoxide_Intermediate Diarylmethanol Diarylmethanol (Ar¹-CH(OH)-Ar²) Alkoxide_Intermediate->Diarylmethanol Protonation Acid_Workup H₃O⁺ Acid_Workup->Diarylmethanol

Caption: Simplified mechanism of the Grignard reaction.

Conclusion: The Future of Diarylmethanol Synthesis

The substituted diarylmethanol scaffold continues to be a rich source of inspiration for the design of new therapeutic agents. While classical synthetic methods such as the Grignard reaction and the reduction of diaryl ketones remain valuable tools, the future of diarylmethanol synthesis undoubtedly lies in the development of more efficient, selective, and sustainable asymmetric methodologies.

Advances in catalysis, particularly in the areas of asymmetric organometallic chemistry and biocatalysis, are paving the way for the synthesis of complex chiral diarylmethanols with unprecedented levels of precision. The ability to fine-tune the electronic and steric properties of the aryl substituents, coupled with precise control over stereochemistry, will enable the exploration of new chemical space and the development of next-generation drugs with improved efficacy and safety profiles. As our understanding of the biological roles of these "privileged" structures continues to grow, so too will the demand for innovative synthetic strategies to access them.

References

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Structure Elucidation of (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Rationale

The structural elucidation of (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol (Chemical Formula: C₁₃H₁₄O₂S) presents a highly specific analytical challenge. The molecule consists of an electron-rich anisole derivative and a heteroaromatic thiophene ring, bridged by a flexible hydroxymethyl linker.

To unambiguously determine this structure and prevent the misidentification of regioisomers, we must employ a self-validating analytical system . Rather than relying solely on 1D NMR chemical shifts, we build an orthogonal dataset:

  • High-Resolution Mass Spectrometry (HRMS) restricts the molecular formula and confirms the oxidation state.

  • Fourier-Transform Infrared Spectroscopy (FT-IR) validates the presence of the hydroxyl functional group.

  • 2D Nuclear Magnetic Resonance (HSQC/HMBC) provides definitive atomic connectivity, bridging the isolated spin systems.

This causality-driven approach ensures that potential structural isomers—such as ring-substituted variations or ketone derivatives—are systematically eliminated.

AnalyticalWorkflow A Sample Preparation (>98% Purity, CDCl3) B HRMS (ESI-TOF) Exact Mass & Formula A->B C FT-IR (ATR) Functional Groups A->C D 1D & 2D NMR Atomic Connectivity A->D E Data Synthesis & Structure Verification B->E C->E D->E

Fig 1. Multi-modal analytical workflow for structural elucidation.

Step-by-Step Experimental Methodologies

Protocol 1: Sample Preparation & Purification

Causality: High purity (>98%) is critical to prevent artifact signals in NMR that could be misassigned as long-range couplings.

  • Dissolve the crude synthesized product in a minimal volume of chloroform.

  • Perform a reprecipitation by adding the solution dropwise into cold methanol (200 mL) to remove polymeric or highly polar impurities (1)[1].

  • Dry the purified solid in vacuo for 12 hours.

  • Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Why CDCl₃? It easily solubilizes moderately polar diaryl methanols without introducing exchangeable deuterium atoms (like Methanol-d4 would) that would mask the critical hydroxyl (-OH) proton.

Protocol 2: HRMS (ESI-TOF) Analysis

Causality: Validates the exact molecular mass and elemental composition, ruling out oxidation to a ketone.

  • Dilute 10 µL of the NMR sample in 1 mL of LC-MS grade methanol.

  • Inject via direct infusion at a flow rate of 10 µL/min into an ESI-TOF mass spectrometer.

  • Operate in positive ion mode. Calibrate using a standard sodium formate solution to ensure mass accuracy within < 5 ppm.

Protocol 3: NMR Spectroscopy

Causality: Maps the carbon-hydrogen framework and bridges isolated spin systems.

  • Acquire 1D ¹H NMR (600 MHz) and ¹³C NMR (150 MHz) spectra at 298 K. Set the relaxation delay (d1) to 2.0 s for ¹H and 2.5 s for ¹³C to ensure accurate integration. Standard practices in CDCl₃ dictate referencing the residual solvent peak at 7.26 ppm (2)[2].

  • Acquire 2D HSQC to map direct C-H bonds, differentiating diastereotopic protons and separating overlapping signals (3)[3].

  • Acquire 2D HMBC (optimized for long-range coupling constant J = 8 Hz) to establish connectivity between the central methine and the two aromatic rings.

Spectral Data Analysis & Structural Elucidation

Establishing the Foundation: HRMS & FT-IR

The HRMS (ESI) spectrum exhibits a prominent peak at m/z 257.0612 corresponding to the sodium adduct [M + Na]⁺. This precisely matches the calculated mass for C₁₃H₁₄O₂SNa (257.0612), confirming the elemental composition and ruling out the corresponding ketone (which would appear at m/z 255.0450). FT-IR analysis reveals a broad absorption band at 3410 cm⁻¹, characteristic of an O-H stretching vibration, and a sharp peak at 2835 cm⁻¹, indicative of the methoxy C-H stretch.

NMR Elucidation: The Self-Validating Network

The ¹H NMR spectrum displays three distinct regions: aliphatic (methyl and methoxy), the central methine/hydroxyl, and the aromatic region.

  • The Central Linker: The methine proton (H-α) appears as a doublet at δ 6.15 ppm (J = 4.5 Hz) due to coupling with the adjacent hydroxyl proton (δ 2.80 ppm, d, J = 4.5 Hz).

  • The Thiophene Ring: The protons exhibit characteristic coupling constants: H-3'' (δ 6.95, dd, J = 3.5, 1.2 Hz), H-4'' (δ 6.92, dd, J = 5.0, 3.5 Hz), and H-5'' (δ 7.25, dd, J = 5.0, 1.2 Hz).

  • The 2-Methoxy-5-methylphenyl Ring: Shows an AMX spin system: H-3' (δ 6.82, d, J = 8.2 Hz), H-4' (δ 7.08, dd, J = 8.2, 2.0 Hz), and H-6' (δ 7.22, d, J = 2.0 Hz).

To avoid relying solely on chemical shift predictions, we use HMBC to definitively lock the fragments together. The methine proton (H-α) shows strong ³J correlations to C-2' (the methoxy-bearing carbon) and C-2'' (the ipso carbon of the thiophene ring). This unambiguously proves that the central carbon acts as the bridge between the two rings (4)[4].

HMBC_Correlations H_alpha H-α (Methine) C_1 C-1' (Phenyl) H_alpha->C_1 HMBC (2J, 3J) C_2 C-2'' (Thiophene) H_alpha->C_2 HMBC (2J, 3J) C_OMe C-2' (C-OMe) H_alpha->C_OMe HMBC (2J, 3J)

Fig 2. Critical HMBC correlations establishing the diaryl methanol core connectivity.

Table 1: Consolidated ¹H and ¹³C NMR Assignments (CDCl₃, 600 MHz / 150 MHz)
Position¹H δ (ppm), mult, J (Hz)¹³C δ (ppm)Key HMBC Correlations (H → C)
Central Linker
CH-OH (α)6.15, d, J=4.570.5C-1', C-2', C-6', C-2'', C-3''
OH2.80, d, J=4.5-C-α
2-Methoxy-5-methylphenyl Ring
C-1' (ipso)-131.2-
C-2' (C-OMe)-155.4-
C-3' (CH)6.82, d, J=8.2111.3C-1', C-5', C-2'
C-4' (CH)7.08, dd, J=8.2, 2.0128.7C-2', C-6', C-Me
C-5' (C-Me)-130.1-
C-6' (CH)7.22, d, J=2.0127.5C-2', C-4', C-α
OMe3.85, s55.8C-2'
Me2.30, s20.5C-4', C-5', C-6'
Thiophene Ring
C-2'' (ipso)-148.0-
C-3'' (CH)6.95, dd, J=3.5, 1.2124.5C-2'', C-4'', C-α
C-4'' (CH)6.92, dd, J=5.0, 3.5126.8C-2'', C-5''
C-5'' (CH)7.25, dd, J=5.0, 1.2125.2C-3'', C-4''

Conclusion

The structure of (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol is definitively elucidated through a self-validating combination of HRMS, FT-IR, and comprehensive 2D NMR spectroscopy. The strategic use of HMBC correlations successfully bridges the isolated spin systems of the thiophene and anisole derivatives, proving the exact connectivity of the central hydroxymethyl linker and confirming the structural integrity of the synthesized molecule.

References

1.1 Title: Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulfur reagents Source: nih.gov URL:

1.2 Title: Supporting Information - The Royal Society of Chemistry Source: rsc.org URL:

1.4 Title: thiophene derivatives from the aerial part of pluchea indica Source: clockss.org URL:

1.5 Title: Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists Source: gsu.edu URL:

Sources

Methodological & Application

Application Note: Friedel-Crafts Acylation Route to Diarylketone Precursors in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diarylketones are ubiquitous structural motifs in medicinal chemistry, serving as critical precursors for active pharmaceutical ingredients (APIs) such as SGLT2 inhibitors (e.g., canagliflozin), fenofibrate, and ketoprofen 1[1]. The Friedel-Crafts acylation (FCA) remains the most robust, scalable, and atom-economical carbon-carbon bond-forming strategy to construct these frameworks2[2]. Unlike Friedel-Crafts alkylation, which suffers from over-alkylation, acylation avoids poly-substitution due to the strong electron-withdrawing nature of the newly introduced carbonyl group, which deactivates the aromatic ring against further electrophilic attack3[3].

This application note provides an in-depth, self-validating protocol for the synthesis of diarylketones, emphasizing the causality behind catalyst selection, mechanistic pathways, and rigorous quality control.

Mechanistic Causality & Catalyst Dynamics

The FCA reaction proceeds via an Electrophilic Aromatic Substitution (SEAr) mechanism. The acylating agent (typically an acyl chloride or anhydride) is activated by a Lewis acid to generate a highly reactive, resonance-stabilized acylium ion 4[4]. The electron-rich arene nucleophile attacks this electrophile to form a transient Wheland intermediate (sigma complex), followed by rapid deprotonation to restore aromaticity and yield the diarylketone 5[5].

Historically, stoichiometric amounts of aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄) were strictly required because the resulting diarylketone product strongly coordinates with the Lewis acid, effectively sequestering the catalyst and preventing turnover 4[4]. While TiCl₄ is frequently utilized for SGLT2 inhibitor precursors due to its liquid state and ease of handling on a large scale 6[6], modern green chemistry initiatives increasingly favor catalytic systems. Metal triflates (e.g., Gallium or Hafnium triflate) operating in deep eutectic solvents (DES) offer moisture tolerance, recyclability, and true catalytic turnover without the massive aqueous waste streams associated with AlCl₃ quenching 7[7].

Mechanism A Acyl Chloride + Lewis Acid B Acylium Ion (Electrophile) A->B Activation D Wheland Intermediate (Sigma Complex) B->D SEAr Attack C Arene (Nucleophile) C->D E Diarylketone + HX D->E Deprotonation

Mechanistic pathway of Friedel-Crafts acylation via acylium ion generation.

Catalyst Selection Matrix

The choice of catalyst dictates the operational parameters, environmental footprint, and downstream purification requirements. The table below summarizes quantitative data for modern FCA catalytic systems.

Catalytic SystemLoadingSolvent SystemTypical YieldRecyclabilityKey Advantage
AlCl₃ 1.0 - 1.2 eqDCM / Nitrobenzene80–95%NoIndustry standard, highly reactive 2[2].
TiCl₄ 1.1 - 1.5 eqDCM75–90%NoLiquid state allows precise large-scale dosing 6[6].
FeCl₃ 5 mol%Propylene Carbonate76–95%NoLow loading, eco-friendly solvent 8[8].
Metal Triflates 5 - 10 mol%Deep Eutectic Solvents85–98%Yes (up to 3x)High moisture tolerance, true catalytic turnover 7[7].
Zeolites (ZSM-5) HeterogeneousSolvent-free / Neat70–85%YesHalogen-free, zero aqueous waste stream 9[9].

Standard Operating Procedure (SOP): Diarylketone Synthesis

This protocol outlines the synthesis of a diarylketone using standard AlCl₃-mediated acylation. It is optimized for generating high-purity pharmaceutical intermediates where complete conversion is prioritized over catalyst recyclability 2[2].

Workflow S1 Step 1: Catalyst Suspension (AlCl3 in DCM at 0-5 °C) S2 Step 2: Acyl Chloride Addition (Dropwise, maintain < 5 °C) S1->S2 S3 Step 3: Arene Addition (Dropwise, warm to RT) S2->S3 S4 Step 4: Quench & Workup (Ice/HCl, phase separation) S3->S4 S5 Step 5: Purification & QC (Crystallization, HPLC/NMR) S4->S5

Step-by-step experimental workflow for AlCl₃-mediated Friedel-Crafts acylation.

Step 1: Catalyst Activation
  • Action: Suspend anhydrous AlCl₃ (1.2 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere (N₂ or Ar). Cool the suspension to 0–5 °C using an ice bath.

  • Causality: Low temperatures are critical to prevent premature degradation of the acyl chloride and to safely control the highly exothermic Lewis acid-base complexation.

Step 2: Electrophile Generation
  • Action: Dissolve the acyl chloride (1.0 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the AlCl₃ suspension over 15–20 minutes, strictly maintaining the internal temperature below 5 °C 2[2].

  • Causality: Dropwise addition prevents localized heating, ensuring complete, controlled formation of the acylium ion without inducing side reactions or solvent boiling.

Step 3: Nucleophilic Attack
  • Action: Following complete addition of the acyl chloride, add the aromatic substrate (1.2 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours.

  • Causality: The electron-rich arene attacks the acylium ion. Warming to room temperature provides the necessary activation energy to drive the SEAr to completion, overcoming the deactivating effect of the newly forming ketone complex.

Step 4: Quenching & Hydrolysis
  • Action: Carefully pour the reaction mixture into a vigorously stirred mixture of crushed ice and 1M HCl.

  • Causality: The acidic quench serves a dual purpose: it safely neutralizes unreacted AlCl₃ and hydrolyzes the tight aluminum-ketone complex, releasing the free diarylketone into the organic phase while dissolving aluminum salts into the aqueous phase5[5].

Step 5: Isolation
  • Action: Separate the organic layer. Extract the aqueous layer twice with DCM. Wash the combined organic layers sequentially with saturated NaHCO₃ (to remove residual acid) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Quality Control & Self-Validation System

To ensure the protocol has succeeded and the intermediate is suitable for downstream pharmaceutical synthesis, the following self-validating checks must be performed:

  • Thin Layer Chromatography (TLC): Monitor the disappearance of the acyl chloride (often visualized with UV or a phosphomolybdic acid stain). The product will appear as a lower Rf​ UV-active spot due to the highly conjugated diarylketone system.

  • HPLC-UV: Confirms product purity. For API precursors, a purity of >98% is typically required before proceeding to downstream reductions (e.g., Wolff-Kishner or Clemmensen reduction to diarylmethanes).

  • ¹H NMR (CDCl₃):

    • Validation Marker: Look for the distinct downfield shift of the ortho-protons on the newly acylated aromatic ring (typically δ 7.5–8.0 ppm). This is caused by the anisotropic deshielding effect of the carbonyl group.

    • Purity Marker: The complete absence of aliphatic acyl protons (if an aliphatic acyl chloride was used as a control) or unreacted starting material protons confirms complete conversion.

Sources

Application Note: Synthesis and Utility of (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacophore Relevance

In contemporary medicinal chemistry, the diarylmethane scaffold is a privileged structural motif, most notably recognized as the critical aglycone core in the gliflozin class of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors (e.g., canagliflozin, dapagliflozin) [1].

(2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol (CAS: 944657-68-5) serves as a highly versatile, convergent building block for synthesizing these thiophene-containing diarylmethane therapeutics. The presence of the benzylic hydroxyl group allows for late-stage structural divergence, but its primary utility lies in its subsequent reductive deoxygenation to form a robust methylene bridge. This application note details the mechanistic rationale, optimized protocols, and self-validating workflows for utilizing this intermediate in drug development.

Mechanistic Insights: The Ionic Deoxygenation Pathway

The transition from a diarylmethanol to a diarylmethane presents a specific synthetic challenge when a thiophene ring is present. Traditional catalytic hydrogenation (e.g., H₂ over Pd/C) inevitably fails because the electron-rich sulfur atom of the thiophene ring strongly coordinates to the transition metal, completely poisoning the catalyst [2].

To bypass this, ionic hydrogenation —utilizing a silane as a hydride donor and a strong Lewis acid as a promoter—is the method of choice [3].

  • Activation: Boron trifluoride diethyl etherate (BF₃·OEt₂) acts as a potent Lewis acid, coordinating to the benzylic hydroxyl oxygen.

  • Ionization: The activated hydroxyl group departs as a stable complex, leaving behind a highly resonance-stabilized diarylmethyl carbocation. The electron-donating methoxy group on the phenyl ring and the conjugated thiophene system both critically stabilize this intermediate.

  • Hydride Transfer: Triethylsilane (Et₃SiH) attacks the carbocation, delivering a hydride to form the final diarylmethane, alongside triethylsilanol and regenerated BF₃.

Mechanism N1 Diarylmethanol (C13H14O2S) N2 Lewis Acid Activation [BF3 coordination to -OH] N1->N2 BF3·OEt2 N3 Carbocation Intermediate [Resonance Stabilized] N2->N3 -H2O/BF3-OH complex N4 Hydride Transfer [from Et3SiH] N3->N4 Et3SiH attack N5 Diarylmethane Product + Et3SiOH + BF3 N4->N5 Product Formation

Mechanism of Lewis acid-mediated reductive deoxygenation of diarylmethanols.

Experimental Protocols

Protocol 1: Convergent Synthesis via Grignard Addition

Objective: Synthesize (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol from 2-bromo-4-methylanisole and thiophene-2-carboxaldehyde.

  • Step 1: Magnesium Activation. To a flame-dried, argon-purged flask, add magnesium turnings (1.2 eq) and anhydrous THF.

    • Causality: Flame-drying removes trace moisture that would prematurely quench the Grignard reagent, leading to a des-bromo byproduct.

  • Step 2: Initiation. Add a single crystal of iodine to the suspension.

    • Causality & Self-Validation: Iodine reacts with the passivating MgO layer on the turnings. The visual transition of the solution from brown to colorless (formation of MgI₂) confirms the exposure of highly reactive zero-valent magnesium.

  • Step 3: Grignard Formation. Add a 10% portion of 2-bromo-4-methylanisole (1.0 eq total) in THF. Once the reaction initiates (indicated by mild bubbling and an exothermic shift), add the remainder dropwise over 30 minutes. Stir for 2 hours at 40 °C.

  • Step 4: Aldehyde Addition. Cool the reaction to 0 °C. Add thiophene-2-carboxaldehyde (0.95 eq) dropwise.

    • Causality: Maintaining 0 °C suppresses side reactions such as pinacol coupling or enolization of the aldehyde.

  • Step 5: Quench & Workup. Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the diarylmethanol.

Protocol 2: Reductive Deoxygenation to Diarylmethane

Objective: Convert the diarylmethanol to 2-(2-methoxy-5-methylbenzyl)thiophene.

  • Step 1: Preparation. Dissolve the diarylmethanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M). Cool the solution to -20 °C under argon.

    • Causality: DCM effectively solvates the intermediate carbocation. Cooling to -20 °C is critical to prevent intermolecular Friedel-Crafts alkylation (dimerization) of the highly reactive carbocation intermediate.

  • Step 2: Silane Addition. Add Triethylsilane (Et₃SiH, 3.0 eq) to the cooled solution in one portion.

    • Causality: Adding the hydride source before the Lewis acid ensures that the carbocation is immediately trapped the moment it forms, further suppressing dimerization pathways.

  • Step 3: Lewis Acid Activation. Add Boron trifluoride diethyl etherate (BF₃·OEt₂, 2.0 eq) dropwise over 15 minutes.

    • Self-Validation: Upon addition, the solution will temporarily flash a deep red/orange color—this is the visual confirmation of the diarylmethyl carbocation forming. As the Et₃SiH successfully transfers the hydride, the solution will fade to a pale yellow.

  • Step 4: Quench. After 1 hour at 0 °C, quench the reaction by adding saturated aqueous NaHCO₃.

    • Causality: NaHCO₃ neutralizes the BF₃ Lewis acid, preventing protodesilylation or degradation of the product during workup. Extract with DCM and purify via silica gel chromatography.

Quantitative Data: Optimization of Deoxygenation

The choice of reducing system is paramount when handling thiophene-containing substrates. Table 1 summarizes the optimization data, demonstrating why ionic hydrogenation is strictly required over traditional methods.

Table 1: Optimization of Reductive Deoxygenation Conditions

Reducing SystemSolventTemp (°C)Yield (%)Mechanistic Observation
Et₃SiH / BF₃·OEt₂ DCM-20 to 094% Rapid hydride transfer; no thiophene degradation.
Et₃SiH / TFATFA2568%Slower reaction; trace dimerization observed due to higher temp.
NaBH₄ / TFATHF0 to 2541%Poor solubility of the active hydride complex; incomplete conversion.
H₂ (1 atm) / Pd/CMeOH25< 5%Complete catalyst poisoning by the thiophene sulfur.

Synthetic Workflow & Downstream Application

The resulting diarylmethane is a direct precursor to highly potent SGLT2 inhibitors. Downstream steps typically involve the selective halogenation of the phenyl ring, followed by a metal-halogen exchange and coupling with a protected gluconolactone to form the final C-aryl glucoside therapeutic [1].

Workflow A 2-Bromo-4-methylanisole + Thiophene-2-carboxaldehyde B Grignard Addition (THF, 0°C) A->B C (2-Methoxy-5-methylphenyl) (thiophen-2-yl)methanol B->C D Reductive Deoxygenation (Et3SiH, BF3·OEt2) C->D E 2-(2-Methoxy-5-methylbenzyl) thiophene D->E F SGLT2 Inhibitor Analogs E->F

Synthetic workflow from raw precursors to SGLT2 inhibitor analogs.

References

  • Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus Source: Journal of Medicinal Chemistry URL:[Link]

  • Source: European Patent Office (EP2046774A2)
  • Direct nucleophilic and electrophilic activation of alcohols using a unified boron-based organocatalyst scaffold Source: Nature Communications (via PubMed Central) URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimization of Grignard Reaction Conditions for Diarylmethanol Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Grignard-mediated diarylmethanol synthesis. Diarylmethanols are critical pharmacophores in drug development (e.g., antihistamines like cloperastine and orphenadrine). However, scaling the classical Grignard addition ( Ar−MgX+Ar′−CHO→Ar−CH(OH)−Ar′ ) presents significant operational challenges, including initiation failures, thermal runaways, and Wurtz-type homocoupling.

This guide provides E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned protocols, causality-driven troubleshooting, and self-validating methodologies to ensure reproducible and safe scale-up.

Knowledge Base: Solvent Optimization & Quantitative Data

The selection of the reaction solvent dictates not only the thermodynamic stability of the Grignard reagent but also the safety and efficiency of the downstream workup. While Tetrahydrofuran (THF) and Diethyl Ether (Et₂O) are classical choices, 2-Methyltetrahydrofuran (2-MeTHF) is the superior solvent for aryl Grignard formations.

The Causality of Solvent Choice: 2-MeTHF provides a higher reflux temperature, which accelerates sluggish initiation kinetics. More importantly, its limited water miscibility allows for a direct biphasic separation during the aqueous quench, eliminating the need for energy-intensive solvent swaps. Furthermore, 1 (the reaction of Ar−MgX with unreacted Ar−X )[2].

Solvent Performance Comparison
ParameterTetrahydrofuran (THF)Diethyl Ether (Et₂O)2-Methyltetrahydrofuran (2-MeTHF)
Boiling Point 66 °C35 °C80 °C (Accelerates sluggish initiation)
Water Miscibility 100% (Requires solvent swap)6%14% (Enables direct phase split)
Wurtz Homocoupling ModerateHighSignificantly Suppressed
Peroxide Risk HighVery HighLow (More stable to oxidation)

Standard Operating Procedure (SOP): Self-Validating Protocol

The following protocol for Diarylmethanol synthesis is designed as a self-validating system . Do not proceed to subsequent steps unless the validation criteria for the current step are met.

Step 1: System Purge & Drying

  • Action: Flame-dry a Schlenk flask equipped with a reflux condenser and addition funnel under high vacuum. Backfill with Argon (repeat 3x).

  • Validation: Karl Fischer titration of the 2-MeTHF solvent must read <50 ppm water .

Step 2: Magnesium Activation

  • Action: Add 1.2 equivalents of Magnesium turnings. Mechanically crush the turnings against the flask wall using a glass stirring rod to expose fresh, unoxidized metal. Add a single crystal of Iodine ( I2​ ).

  • Validation: The solvent will take on a distinct brown tint from the dissolved iodine.

Step 3: Reaction Initiation

  • Action: Add 5% of the total Aryl Bromide ( Ar−Br ) solution (dissolved in 2-MeTHF) to the flask. Suspend stirring and observe.

  • Validation: 3, accompanied by localized bubbling (exotherm) at the magnesium surface[3]. CRITICAL: Do not add the remaining halide until this visual confirmation is achieved.

Step 4: Halide Addition & Grignard Formation

  • Action: Once initiated, add the remaining Ar−Br solution dropwise over 45–60 minutes, maintaining a gentle reflux.

  • Validation: The reaction mixture should turn into a cloudy, dark grayish-brown solution with the near-complete consumption of Mg turnings.

Step 5: Electrophile Coupling (1,2-Addition)

  • Action: Cool the Grignard solution to 0 °C. Add 1.0 equivalent of the Aryl Aldehyde ( Ar′−CHO ) dropwise.

  • Validation: A mild exotherm should be observed upon each drop, indicating successful carbon-carbon bond formation.

Step 6: Acidic Quench & Workup

  • Action: Slowly quench the reaction at 0 °C using saturated aqueous NH4​Cl . Transfer to a separatory funnel.

  • Validation: A crisp, immediate biphasic separation between the upper organic (2-MeTHF) layer and the lower aqueous layer occurs without emulsion.

ExperimentalWorkflow Step1 1. Apparatus & Mg Prep (Flame-dry, Ar flush) Step2 2. Solvent Addition (Anhydrous 2-MeTHF) Step1->Step2 Step3 3. Chemical Activation (I2 or 1,2-dibromoethane) Step2->Step3 Step4 4. Ar-Br Addition (Inline FTIR Monitoring) Step3->Step4 Exotherm Confirmed Step5 5. Electrophile Coupling (Add Ar'-CHO at 0°C) Step4->Step5 Ar-MgBr Formed Step6 6. Acidic Quench (Sat. NH4Cl) Step5->Step6 Step7 7. Phase Separation (Isolate Diarylmethanol) Step6->Step7

Logical workflow for diarylmethanol synthesis via Grignard addition.

Troubleshooting Helpdesk (FAQ)

Q1: My Grignard reaction won't initiate. What is the mechanistic cause and how do I fix it?

Cause: Failure to initiate is almost always caused by magnesium surface passivation (a tight lattice of MgO ) or the immediate quenching of the nascent Grignard reagent by trace moisture in the solvent/glassware. Solution:

  • Verify Dryness: Ensure absolute dryness using Schlenk techniques.

  • Mechanical Activation: Physically crush the Mg turnings under an inert atmosphere to fracture the oxide layer and expose zero-valent magnesium.

  • Chemical Activation: 3[3]. This reagent reacts rapidly with Mg to form MgBr2​ and ethylene gas. The bubbling of the ethylene gas physically scrubs the passivation layer off the metal surface, forcing initiation.

TroubleshootingLogic Issue Issue: Reaction Fails to Initiate CheckMoisture Moisture Check (KF Titration <50 ppm?) Issue->CheckMoisture DrySystem Dry Solvents & Glassware CheckMoisture->DrySystem >50 ppm MechAct Mechanical Activation (Crush Mg Turnings) CheckMoisture->MechAct <50 ppm DrySystem->MechAct ChemAct Chemical Activation (Add I2 / 1,2-DBE) MechAct->ChemAct No Exotherm Success Exotherm Observed (Proceed with Addition) MechAct->Success Exotherm ChemAct->Success

Troubleshooting decision tree for Grignard initiation failures.

Q2: How do I prevent thermal runaway during the addition of the aryl halide?

Cause: Grignard formations possess a dangerous induction period. If the aryl halide is added rapidly before initiation is confirmed, it accumulates. Once autocatalysis finally begins, 4, overwhelming the condenser and causing a thermal runaway[4]. Solution: Never add more than 5% of your halide until initiation is visually confirmed (fading of iodine color, sustained bubbling). For scale-up,5[5]. This allows you to track the disappearance of the carbon-halogen stretch and ensure the halide is being consumed as fast as it is added.

Q3: I am observing significant amounts of homocoupled biaryl byproduct. How can I minimize this?

Cause: Wurtz-type homocoupling occurs when the newly formed Grignard reagent ( Ar−MgX ) acts as a nucleophile and attacks unreacted aryl halide ( Ar−X ) in the solution, forming Ar−Ar . Solution:

  • Change Solvent: Switch from THF to 2-MeTHF. The steric bulk and coordination properties of 2-MeTHF significantly suppress this side reaction.

  • Control Addition Rate: Slow down the addition of the aryl halide to maintain a low steady-state concentration of Ar−X in the flask, minimizing its availability to react with the formed Grignard reagent.

Q4: During the workup, a thick, unmanageable emulsion forms. How do I break it?

Cause: Emulsions in Grignard workups are typically caused by the precipitation of gelatinous magnesium hydroxide ( Mg(OH)2​ ) or basic magnesium salts when the aqueous quench is not sufficiently acidic. Solution: Ensure your quench utilizes an excess of saturated aqueous NH4​Cl or dilute HCl (if your diarylmethanol is stable to acid) to fully solubilize the magnesium as aqueous MgCl2​ . Furthermore, utilizing 2-MeTHF inherently prevents emulsions compared to THF because it is strictly water-immiscible, driving a rapid, clean phase separation.

References

  • Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions Source: Green Chemistry (RSC Publishing) URL:[Link]

  • Improvement of Process Safety and Efficiency of Grignard Reactions by Real-Time Monitoring Source: ACS Publications URL:[Link]

  • Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow Source: Mettler Toledo URL:[Link]

Sources

Technical Support Center: Troubleshooting the Purification of (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing severe yield losses when isolating heteroaryl-substituted secondary alcohols.

(2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol is a highly sensitive diaryl methanol. The juxtaposition of an electron-rich thiophene ring and a methoxy-substituted phenyl ring creates a system that is exceptionally prone to acid-catalyzed degradation. Standard purification techniques often destroy this molecule. This guide provides field-proven, self-validating methodologies to bypass these bottlenecks and secure high-purity yields.

Part 1: Troubleshooting & FAQs

Q1: My reaction conversion was >90% by LC-MS, but after running a standard silica gel column, my yield dropped to <20%. The NMR shows a complex, streaky mixture. What happened? A: You have fallen victim to acid-catalyzed carbocation formation. Standard silica gel is inherently acidic (pH ~4.5–5.5). When your electron-rich carbinol contacts the acidic silanol groups, it protonates and rapidly loses water. Because both the thiophene and the 2-methoxy-5-methylphenyl groups are highly electron-donating, they stabilize the resulting benzylic carbocation[1]. This highly reactive intermediate immediately undergoes either intermolecular etherification (dimerization) or Friedel-Crafts alkylation with the thiophene ring of adjacent molecules, resulting in polymeric mixtures.

Q2: How can I prevent this etherification and polymerization during chromatography? A: You must neutralize the stationary phase. The gold standard for acid-sensitive alcohols is to deactivate the silica gel using a mobile phase spiked with 1% to 5% Triethylamine (TEA)[2]. The TEA binds to the acidic silanol sites, preventing the protonation of your product[3]. Alternatively, basic alumina (pH ~8.0) can be used, though it often provides lower resolution than TEA-deactivated silica.

Q3: My crude NMR looks messy right after the Grignard reaction quench, even before chromatography. What went wrong? A: The degradation likely occurred during the quench. If you used a strong Brønsted acid (like HCl or H₂SO₄) to dissolve magnesium salts, you inadvertently catalyzed the dehydration of your newly formed alcohol[4]. You must use a mild, non-acidic aqueous quench, such as saturated aqueous ammonium chloride (NH₄Cl) or Rochelle's salt.

Part 2: Mechanistic Visualization

To understand the causality behind these experimental failures, we must look at the degradation pathway. The diagram below illustrates how acidic environments destroy the target molecule.

G A (2-Methoxy-5-methylphenyl) (thiophen-2-yl)methanol B Protonated Alcohol Intermediate A->B H+ (Silica Gel) C Resonance-Stabilized Carbocation B->C -H2O D Bis(diarylmethyl) Ether (Dimerization) C->D + Starting Alcohol E Polymeric Byproducts (Friedel-Crafts Alkylation) C->E + Thiophene Ring

Fig 1. Acid-catalyzed degradation pathway of (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol.

Part 3: Quantitative Data Comparison

The table below summarizes the expected outcomes when applying different purification matrices to this specific compound.

Purification MatrixEluent AdditiveProduct Recovery (%)Primary Byproduct / Issue
Standard Silica Gel (pH ~5.0)None< 20%Bis(diarylmethyl) ether & oligomers
Basic Alumina (pH ~8.0)None75 - 85%Lower resolution; trace ketone (auto-oxidation)
Deactivated Silica Gel 1-5% Triethylamine (TEA)> 90% None (High purity)

Part 4: Step-by-Step Experimental Protocols

To ensure a self-validating workflow, follow these protocols strictly. Every step is designed to eliminate proton sources and thermal stress.

Protocol A: Optimized Reaction Quench (Non-Acidic)

Objective: Isolate the crude carbinol without triggering dehydration.

  • Upon completion of the Grignard addition (or ketone reduction), cool the reaction vessel to 0 °C using an ice-water bath.

  • Slowly quench the reaction by dropwise addition of saturated aqueous ammonium chloride (NH₄Cl). Critical: Do not use HCl. Strong acids will immediately protonate the alcohol, driving water elimination[4].

  • Extract the aqueous layer three times with ethyl acetate (EtOAc) or diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Keep the rotary evaporator water bath < 30 °C to prevent thermal degradation.

Protocol B: TEA-Deactivated Silica Gel Chromatography

Objective: Purify the carbinol without acid-catalyzed etherification.

  • Prepare the mobile phase (e.g., 90:10 Hexanes:Ethyl Acetate) and add 2% v/v Triethylamine (TEA)[2].

  • Slurry-pack the chromatography column with standard silica gel (60 Å, 230-400 mesh) using the TEA-spiked mobile phase.

  • Flush the packed column with at least 3 column volumes (CV) of the TEA-spiked eluent. This ensures all acidic silanol groups are fully neutralized before the compound is introduced[3].

  • Load the crude (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol onto the column. (Note: If pre-absorbing onto silica, ensure the dry silica is also pre-treated with TEA).

  • Elute the product.

    • Pro-Tip for TLC Monitoring: Pre-treat your TLC plates by exposing them to TEA vapor in a closed chamber for 5 minutes before spotting. Untreated plates will cause the compound to degrade during the run, resulting in misleading "streaky" spots that do not accurately reflect the column's separation.

Part 5: References

  • The tris(2-thienyl)methyl cation problem. NMR spectroscopic study | The Journal of Organic Chemistry - ACS Publications | 1

  • Studies Culminating in the Total Synthesis and Determination of the Absolute Configuration of (-)-Saudin | PMC - NIH | 2

  • Metal Triflate-Catalyzed Cationic Benzylation and Allylation of 1,3-Dicarbonyl Compounds | The Journal of Organic Chemistry - ACS Publications | 4

  • Process for the preparation of carboprost and its tromethamine salt | Google Patents | 3

Sources

Technical Support Center: Synthesis of (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve yields.

The synthesis of (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol is a critical process for the development of various pharmaceutical compounds. The most common and direct route involves the Grignard reaction between a thiophen-2-ylmagnesium halide and 2-methoxy-5-methylbenzaldehyde.[1][2] This guide will focus on troubleshooting and optimizing this specific pathway.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing explanations for the underlying chemical principles and actionable solutions to improve your experimental outcomes.

Problem 1: Low or No Yield of the Desired Product

A low yield is the most frequent challenge in this synthesis. Several factors can contribute to this issue, primarily related to the formation and reactivity of the Grignard reagent.

Q1: My Grignard reaction fails to initiate. What are the common causes and how can I start the reaction?

A1: The initiation of a Grignard reaction is notoriously sensitive to experimental conditions.[3]

  • Presence of Moisture: Grignard reagents are highly reactive towards water.[4] All glassware must be rigorously dried, preferably by flame-drying under vacuum or oven-drying overnight at >120°C, and then cooled under an inert atmosphere like nitrogen or argon.[5] Solvents must be anhydrous.

  • Inactive Magnesium Surface: A passivating layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.[6]

    • Activation is Key: Activate the magnesium by adding a small crystal of iodine (the purple vapor indicates activation) or a few drops of 1,2-dibromoethane.[7] Physically crushing the magnesium turnings can also expose a fresh reactive surface.[6]

  • Initiation Techniques: If the reaction doesn't start spontaneously, gentle warming with a heat gun may be necessary.[8] Once initiated, the reaction is typically exothermic and may require cooling to maintain control.[7]

Q2: My yield is low, and I've identified 2,2'-bithiophene as a major byproduct. How can I minimize its formation?

A2: The formation of 2,2'-bithiophene is a result of a Wurtz-type coupling reaction, where the formed Grignard reagent reacts with unreacted 2-halothiophene.[3]

  • Slow and Controlled Addition: Add the solution of 2-halothiophene to the magnesium turnings slowly and dropwise. This maintains a low concentration of the halide in the reaction mixture, favoring the formation of the Grignard reagent over the coupling side reaction.[7]

  • Optimal Temperature: While initiation may require gentle heating, the subsequent addition should be controlled to maintain a gentle reflux. Overheating can promote side reactions.

Q3: I suspect my Grignard reagent was quenched before adding the aldehyde. What are the likely culprits besides water?

A3: Besides water, other sources can quench the highly basic Grignard reagent:[3]

  • Atmospheric Oxygen: Oxygen can react with the Grignard reagent. It is crucial to maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.[9]

  • Acidic Protons: Any compound with an acidic proton will react. Ensure all starting materials and solvents are free from alcohols, carboxylic acids, or even terminal alkynes.

Problem 2: Formation of a Major Impurity Besides the Desired Product

Q1: After workup, I observe a significant amount of unreacted 2-methoxy-5-methylbenzaldehyde. What could be the reason?

A1: This indicates an issue with the Grignard reagent or the reaction conditions.

  • Insufficient Grignard Reagent: The Grignard reagent may not have formed in sufficient quantity due to the issues mentioned in Problem 1. It is good practice to use a slight excess of magnesium and the 2-halothiophene.

  • Steric Hindrance: While not extreme in this case, steric hindrance can sometimes slow down the reaction.[2] Ensuring an adequate reaction time and temperature after the addition of the aldehyde is important. The reaction can be monitored by Thin Layer Chromatography (TLC) to check for the consumption of the aldehyde.

Problem 3: Difficult Purification of the Final Product

Q1: My crude product is a dark-colored oil that is difficult to purify. What are the best purification methods?

A1: A dark coloration in the crude product often indicates the presence of polymeric materials or other high molecular weight byproducts.[10]

  • Column Chromatography: This is a highly effective method for separating the desired alcohol from impurities. A silica gel column with a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.

  • Vacuum Distillation: If the product is thermally stable, vacuum distillation can be used to separate it from non-volatile impurities.[11]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this Grignard reaction?

A1: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most commonly used solvents for Grignard reactions.[5] THF is often preferred as it can better solvate and stabilize the Grignard reagent.[12]

Q2: Can I use 2-chlorothiophene instead of 2-bromothiophene?

A2: While 2-chlorothiophene can be used, Grignard reagent formation is generally more facile with bromides and iodides (reactivity order: I > Br > Cl).[9] You may need more vigorous initiation conditions if you use 2-chlorothiophene.

Q3: What is the best way to quench the reaction?

A3: The reaction should be quenched by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[11][13] This is preferred over strong acids, which can sometimes lead to side reactions with the desired alcohol product.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide the characteristic peaks for the aromatic and methoxy protons and carbons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Look for a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.

Experimental Protocols

Optimized Synthesis of (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol

This protocol provides a step-by-step method for the synthesis, incorporating the troubleshooting advice mentioned above.

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Magnesium Turnings24.310.29 g0.0121.2
2-Bromothiophene163.041.63 g0.0101.0
2-Methoxy-5-methylbenzaldehyde150.171.50 g0.0101.0
Anhydrous Tetrahydrofuran (THF)-40 mL--
Iodine253.811 crystal--
Saturated aq. NH₄Cl-20 mL--
Diethyl Ether-60 mL--
Anhydrous Sodium Sulfate----
Procedure
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine and gently warm the flask until purple iodine vapor is observed. Allow the flask to cool.

  • Grignard Reagent Formation: Add 20 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 2-bromothiophene (1.0 eq) in 10 mL of anhydrous THF. Add a small portion of the 2-bromothiophene solution to the magnesium. The reaction should initiate, indicated by bubbling and a color change. If not, gently warm the flask. Once initiated, add the remaining 2-bromothiophene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.

  • Reaction with Aldehyde: Cool the freshly prepared Grignard reagent solution in an ice bath. Dissolve 2-methoxy-5-methylbenzaldehyde (1.0 eq) in 10 mL of anhydrous THF and add it dropwise to the Grignard solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction by TLC.

  • Quenching and Workup: Cool the reaction mixture in an ice bath and slowly add 20 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Workflow Diagram

SynthesisWorkflow cluster_grignard Grignard Reagent Formation cluster_reaction Nucleophilic Addition cluster_workup Workup & Purification Mg Magnesium Turnings Grignard Thiophen-2-ylmagnesium Bromide Mg->Grignard Activation & Reaction I2 Iodine (activator) I2->Mg ThiopheneBr 2-Bromothiophene in THF ThiopheneBr->Grignard Slow Addition Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Aldehyde 2-Methoxy-5-methylbenzaldehyde in THF Aldehyde->Alkoxide Quench Quench with aq. NH4Cl Alkoxide->Quench Extract Extract with Diethyl Ether Quench->Extract Purify Column Chromatography Extract->Purify Product (2-Methoxy-5-methylphenyl) (thiophen-2-yl)methanol Purify->Product

Caption: Workflow for the synthesis of (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol.

References

  • SATHEE CUET. Chemistry Grignard Reaction Mechanism. Available from: [Link].

  • Organic Chemistry Portal. Transition-Metal-Free Cross-Coupling of Acetals and Grignard Reagents To Form Diarylmethyl Alkyl Ethers and Triarylmethanes. Available from: [Link].

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  • PMC. Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. Available from: [Link].

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  • MDPI. (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Available from: [Link].

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  • ResearchGate. How can I prepare the thiophene magnesium bromide and hydroxy methyl thiophene?. Available from: [Link].

  • PubChem. 2-Thiophenemethanol. Available from: [Link].

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  • Organic Syntheses Procedure. (z)-2-methoxy-1-phenylthio-1,3-butadiene. Available from: [Link].

  • Google Patents. CN102964334B - Process for synthesizing 2-thiopheneethanol and derivatives thereof.
  • NextSDS. [4-(methoxymethyl)thiophen-2-yl]methanol — Chemical Substance Information. Available from: [Link].

  • MDPI. 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. Available from: [Link].

  • Academia.edu. (PDF) Biocatalyzed Enantiomerically Pure Production of ( S )‐Phenyl(thiophen‐2‐yl)methanol. Available from: [Link].

  • WVU Community. 25. The Grignard Reaction. Available from: [Link].

  • Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available from: [Link].

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  • MDPI. Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Available from: [Link].

  • ResearchGate. (PDF) Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. Available from: [Link].

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Technical Support Center: Managing Exothermic Grignard Reactions on a Larger Scale

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for managing large-scale exothermic Grignard reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for scaling up these powerful but hazardous reactions. The following content is structured in a question-and-answer format to directly address the specific challenges you may encounter.

Section 1: Core Principles and Safety of Large-Scale Grignard Reactions

Q1: What are the primary hazards associated with scaling up Grignard reactions, and how do they differ from bench-scale operations?

When transitioning a Grignard synthesis from the bench to a larger scale, the inherent hazards of the reaction are magnified.[1][2] The primary safety concern is the risk of a fire due to a runaway reaction.[3][4] This increased risk stems from a fundamental principle of geometric scaling: as the volume of a reactor increases, its surface area-to-volume ratio decreases.[2] This disparity significantly impairs the efficiency of heat dissipation, meaning the heat generated by the exothermic Grignard reaction can accumulate much more rapidly in a large-scale reactor than in laboratory glassware.[2]

A reaction that is easily controlled with an ice bath at the laboratory scale can quickly become a catastrophic event in a larger vessel.[2] This can lead to the solvent boiling out of the reactor, creating a large volume of flammable vapor and increasing the risk of a fire or explosion.[4] Furthermore, the heterogeneous nature of the reaction, involving solid magnesium and a solution, can present mixing and suspension challenges at a larger scale.[1]

Key Hazards Magnified at Scale:

  • Runaway Reactions: The strongly exothermic nature of both the initiation and the reaction steps can lead to a rapid, uncontrolled increase in temperature and pressure.[1][4]

  • Fire: The use of flammable ethereal solvents like diethyl ether and tetrahydrofuran (THF), combined with the pyrophoric nature of some Grignard reagents, presents a significant fire hazard.[3][5]

  • Hydrogen Evolution: Grignard reagents react violently with water, including atmospheric moisture, to produce flammable hydrogen gas.[5][6]

  • Handling of Reagents: The handling of large quantities of pyrophoric Grignard reagents and flammable solvents requires stringent safety protocols.[3][5]

Section 2: Troubleshooting Guide for Large-Scale Grignard Reactions

This section provides a systematic approach to troubleshooting common issues encountered during the scale-up of Grignard reactions.

Q2: My large-scale Grignard reaction is failing to initiate. What are the common causes and how can I troubleshoot this?

Difficulty in initiating a Grignard reaction is a frequent challenge.[7] This is often due to the passivating layer of magnesium oxide on the surface of the magnesium metal, which prevents the reaction with the organic halide.[8]

Troubleshooting Initiation Failure:

Potential Cause Troubleshooting Steps & Explanation
Inactive Magnesium Surface Mechanical Activation: Vigorous stirring of the dry magnesium turnings under an inert atmosphere before adding the solvent can help break the magnesium oxide layer and expose fresh, reactive metal.[7] Chemical Activation: Add a small crystal of iodine, which reacts with the magnesium surface.[7][8] A few drops of 1,2-dibromoethane can also be used; it reacts with magnesium to form ethene and magnesium bromide, activating the surface.[7][9] On a larger scale, diisobutylaluminum hydride (DIBAH) can be a reliable activating agent.[10]
Presence of Water Rigorous Drying: Ensure all glassware is flame-dried or oven-dried and assembled hot under a stream of inert gas (nitrogen or argon).[11] Solvents must be anhydrous.[5][12] Even trace amounts of moisture will quench the Grignard reagent as it forms.
Poor Quality Reagents Verify Reagent Quality: Use high-quality magnesium turnings.[7] Ensure the organic halide is pure and dry. The presence of acidic impurities in the halide can hinder the reaction.[13]
Insufficient Localized Heating Gentle Warming: For some reactions, gentle heating with a heat gun may be necessary to initiate the reaction.[14] However, be prepared to cool the reactor immediately once the exotherm begins to prevent a runaway reaction.[14]

Workflow for Troubleshooting Initiation Failure:

Caption: Decision tree for troubleshooting Grignard reaction initiation failure.

Q3: The reaction initiated, but it is extremely vigorous and difficult to control. How can I manage the exotherm?

An uncontrolled exotherm is a primary safety hazard in large-scale Grignard reactions.[3][4] The key to managing the exotherm is to control the rate of heat generation relative to the rate of heat removal.[2]

Strategies for Exotherm Control:

Strategy Detailed Protocol & Explanation
Controlled Addition of Organic Halide The organic halide should be added slowly and dropwise to the magnesium suspension.[14] This ensures that the heat generated can be effectively dissipated.[14] For larger scales, using a metering pump for addition is highly recommended for precise control.[15][16] The addition rate should be such that the reagent is consumed as it is added, preventing accumulation.[2]
Sufficient Cooling Capacity Ensure the reactor's cooling system is adequate for the scale of the reaction. This may involve using a jacketed reactor with a circulating coolant.[17] Regular maintenance, such as descaling the reactor jacket, is crucial for effective heat transfer.[6]
Dilution Performing the reaction in a larger volume of solvent can help to moderate the temperature increase by providing a larger thermal mass to absorb the heat of reaction.[15][18]
Reverse Addition In some cases, adding the magnesium slurry to the organic halide solution can help control the reaction, although this is less common.
Continuous Processing For industrial-scale synthesis, continuous stirred-tank reactors (CSTRs) offer superior heat management by maintaining a small reaction volume at a steady state.[1]

Experimental Protocol: Controlled Addition of Organic Halide

  • Setup: Assemble a jacketed reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and an addition funnel or pump for the organic halide. Ensure the system is under an inert atmosphere.

  • Initial Charge: Charge the reactor with magnesium turnings and a portion of the anhydrous solvent.

  • Initiation: Add a small amount (approx. 10%) of the organic halide solution to initiate the reaction.[14] Confirm initiation by observing a temperature increase.[14]

  • Controlled Addition: Once the reaction is initiated and the initial exotherm is controlled, begin the slow, continuous addition of the remaining organic halide solution.

  • Temperature Monitoring: Continuously monitor the internal reaction temperature. The addition rate should be adjusted to maintain the desired temperature range. If the temperature rises too quickly, stop the addition and allow the reaction to cool.

  • Post-Addition: After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed or the reaction is complete, as determined by in-process monitoring.[14]

Q4: The quenching of my large-scale Grignard reaction is violently exothermic. How can I perform a safe and controlled quench?

The quenching process is inherently exothermic due to the rapid reaction of the highly basic Grignard reagent with a protic source.[19] On a large scale, this can be extremely dangerous if not properly controlled.

Safe Quenching Procedures:

Quenching Agent Advantages & Disadvantages Best Practices
Saturated Aqueous Ammonium Chloride Advantages: Generally provides a milder quench than strong acids. Less likely to cause emulsions.[20] Disadvantages: May not be acidic enough to dissolve all magnesium salts.Cool the reaction mixture in an ice bath. Slowly add the saturated ammonium chloride solution dropwise with vigorous stirring.[19]
Dilute Mineral Acids (e.g., 1M HCl) Advantages: Effectively dissolves magnesium salts, leading to a cleaner workup.[20] Disadvantages: Highly exothermic quench. Can produce flammable hydrogen gas.[19] May cause decomposition of acid-sensitive products.[19]Perform the quench at a low temperature (e.g., 0 °C). Add the dilute acid very slowly with efficient stirring and cooling.[19][21] Ensure adequate ventilation to handle hydrogen gas evolution.[19]
Acetone/Water or Isopropanol/Water Advantages: Can provide a more controlled quench. Disadvantages: Introduces another organic solvent that needs to be removed.Cool the reaction mixture. Slowly add acetone or isopropanol to react with the excess Grignard reagent, followed by the cautious addition of water.[22]

Workflow for a Safe Quenching Process:

Caption: A systematic workflow for the safe quenching of large-scale Grignard reactions.

Section 3: Frequently Asked Questions (FAQs)

Q5: What is the best solvent for a large-scale Grignard reaction?

Ethereal solvents are essential for stabilizing the Grignard reagent.[12][14] Tetrahydrofuran (THF) and diethyl ether are the most common choices.[14] For large-scale operations, 2-methyltetrahydrofuran (2-MeTHF) is an excellent alternative as it is derived from renewable resources and can lead to enhanced chemo- and stereoselectivity.[1] THF is often preferred for its better solvating properties and higher boiling point, which can help to moderate the reaction temperature.[14] However, the lower boiling point of diethyl ether can sometimes make reaction initiation easier.[14]

Q6: How can I monitor the progress of my large-scale Grignard reaction?

Monitoring the reaction is crucial for safety and process control.[23] For large-scale reactions, in-situ monitoring techniques are highly valuable.[14]

  • Temperature Monitoring: A thermocouple placed in the reaction mixture provides real-time information about the heat generation rate.

  • Reaction Calorimetry: Measures the heat flow during the reaction, providing detailed kinetic and safety data.[24][25]

  • In-situ FTIR or Raman Spectroscopy: Can be used to monitor the concentration of the organic halide and the formation of the Grignard reagent in real-time.[1][14]

  • Offline Analysis (HPLC/GC): Periodic sampling and analysis can be used to track the consumption of starting materials and the formation of the product.[1]

Q7: I'm observing significant byproduct formation in my large-scale reaction. What are the likely causes?

Byproduct formation can be exacerbated at a larger scale due to issues with temperature control and mixing.

  • Wurtz Coupling: This is a major side reaction, especially with benzylic or primary alkyl halides, where the Grignard reagent reacts with the starting organic halide.[11] This can be minimized by slow addition of the halide to maintain a low concentration in the reactor.

  • Decomposition: Overheating can cause the Grignard reagent to decompose, often indicated by the reaction mixture turning very dark or black.[14] Careful temperature control is essential to prevent this.[14]

  • Enolization: The Grignard reagent can act as a base and deprotonate the substrate if it has acidic protons, leading to the recovery of the starting material after workup.[26]

Q8: Is it necessary to use an inert atmosphere for large-scale Grignard reactions?

Yes, maintaining an inert atmosphere of nitrogen or argon is critical.[7] Grignard reagents react with atmospheric oxygen and moisture.[5] The reaction with moisture quenches the reagent, while the reaction with oxygen can form peroxides, which are a safety hazard.[9][27]

References

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  • Grignard Reactions Go Greener with Continuous Processing. (n.d.). United States Environmental Protection Agency. Retrieved from [Link]

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  • Tuulmets, A., et al. (2003). On the mechanism derived from kinetic solvent effects of Grignard reactions with silanes. Tetrahedron Letters, 44(17), 3569-3571. Retrieved from [Link]

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  • Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C–O Bond Activation. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

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Validation & Comparative

Comparative study of synthetic routes to (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

As a highly functionalized diarylmethanol, (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol (CAS: 944657-68-5) is a critical building block in the development of advanced pharmaceuticals and organic materials. The presence of an electron-rich anisole derivative coupled with a thiophene ring creates a sterically encumbered and electronically sensitive carbinol center.

This guide provides an objective, data-supported comparison of the three primary synthetic routes to this molecule. By analyzing the mechanistic causality behind each protocol, researchers can select the most appropriate pathway based on scalability, yield, and available infrastructure.

Strategic Evaluation of Synthetic Pathways

The synthesis of diarylmethanols typically relies on carbon-carbon bond formation via organometallic addition or the reduction of a pre-formed diaryl ketone. For this specific target, the architectural asymmetry allows for three distinct approaches:

  • Route A (Forward Grignard): Addition of 2-thienylmagnesium bromide to 2-methoxy-5-methylbenzaldehyde.

  • Route B (Reverse Grignard): Addition of (2-methoxy-5-methylphenyl)magnesium bromide to thiophene-2-carboxaldehyde.

  • Route C (Ketone Reduction): Chemoselective reduction of (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanone using sodium borohydride (NaBH₄).

Mechanistic Causality & Route Selection

Route A is kinetically favored over Route B . In Route B, the formation of the Grignard reagent from 2-bromo-4-methylanisole suffers from significant steric hindrance due to the ortho-methoxy group, which impedes magnesium insertion and promotes unwanted Wurtz-type homocoupling[1]. Conversely, 2-thienylmagnesium bromide (Route A) is highly nucleophilic, less sterically encumbered, and commercially available, making the forward Grignard addition far more efficient[2].

Route C represents the most scalable and robust method if the corresponding diaryl ketone is available. Unlike Grignard reactions, which require strictly anhydrous and inert conditions to prevent premature quenching[1], the NaBH₄ reduction operates in protic solvents (methanol) under ambient atmosphere. The reaction is driven by the formation of highly reactive alkoxyborohydride intermediates, ensuring excellent chemoselectivity and near-quantitative yields[3][4].

Visualizing the Synthetic Workflows

SyntheticRoutes Target (2-Methoxy-5-methylphenyl) (thiophen-2-yl)methanol Ar1CHO 2-Methoxy-5-methylbenzaldehyde RouteA Route A: Forward Grignard Ar1CHO->RouteA Ar2MgBr 2-Thienylmagnesium bromide Ar2MgBr->RouteA Ar2CHO Thiophene-2-carboxaldehyde RouteB Route B: Reverse Grignard Ar2CHO->RouteB Ar1MgBr (2-Methoxy-5-methylphenyl)MgBr Ar1MgBr->RouteB Ketone (2-Methoxy-5-methylphenyl) (thiophen-2-yl)methanone RouteC Route C: Ketone Reduction Ketone->RouteC NaBH4 NaBH4 / MeOH NaBH4->RouteC RouteA->Target RouteB->Target RouteC->Target

Fig 1: Comparative synthetic pathways to (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol.

Quantitative Route Comparison

The following table summarizes the performance metrics of each route based on standard diarylmethanol synthesis parameters.

ParameterRoute A (Forward Grignard)Route B (Reverse Grignard)Route C (Ketone Reduction)
Primary Reagents 2-ThienylMgBr + 2-Methoxy-5-methylbenzaldehyde(2-Methoxy-5-methylphenyl)MgBr + Thiophene-2-carboxaldehydeDiaryl ketone + NaBH₄ + MeOH
Typical Yield 80–85%50–60%>90%
Chemoselectivity Moderate (Sensitive to electrophiles)Low (Steric interference)Excellent
Reaction Environment Strictly Anhydrous (THF, N₂/Ar)Strictly Anhydrous (THF, N₂/Ar)Protic / Ambient (MeOH/THF)
Scalability Good (Exotherm management required)PoorExcellent
Key Challenge Moisture sensitivity; Exotherm controlLow Grignard initiation rateRequires pre-synthesis of ketone

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Each step includes built-in causality checks (In-Process Controls) to verify the chemical state before proceeding.

Protocol 1: Route A (Forward Grignard Addition)

Causality & Setup: Grignard reagents are highly nucleophilic but act as strong bases in the presence of protic sources. All glassware must be flame-dried to prevent the 2-thienylmagnesium bromide from prematurely quenching into thiophene[1].

  • Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve 2-methoxy-5-methylbenzaldehyde (1.0 eq) in anhydrous THF (0.5 M).

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath. Causality: Lowering the temperature suppresses side reactions, such as the enolization of the aldehyde or pinacol coupling.

  • Reagent Addition: Add 2-thienylmagnesium bromide (1.2 eq, typically 1.0 M in THF) dropwise over 30 minutes.

  • Self-Validation (IPC): Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexanes:EtOAc 8:2). The reaction is validated as complete when the UV-active aldehyde spot disappears, replaced by a lower-Rf product spot.

  • Quenching Rationale: Cool the mixture back to 0 °C and quench dropwise with saturated aqueous NH₄Cl . Crucial Causality: Do not use strong acids (e.g., HCl). The electron-donating methoxy group and the thiophene ring make the resulting benzylic carbinol highly susceptible to acid-catalyzed dehydration, which would yield an unwanted conjugated alkene. NH₄Cl perfectly balances magnesium salt solubilization without triggering dehydration.

  • Workup: Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol 2: Route C (Ketone Reduction)

Causality & Setup: Sodium borohydride is utilized for its high chemoselectivity toward ketones. Methanol is employed as a co-solvent because it reacts with NaBH₄ to form alkoxyborohydride species, which are more powerful reducing agents than NaBH₄ alone[4].

ReductionWorkflow Step1 Dissolve Ketone in MeOH/THF Step2 Cool to 0°C (Ice Bath) Step1->Step2 Step3 Portion-wise NaBH4 Addition Step2->Step3 Step4 Stir at RT (TLC Validate) Step3->Step4 Step5 Quench with Sat. NH4Cl Step4->Step5 Step6 Extract & Dry (Na2SO4) Step5->Step6

Fig 2: Self-validating workflow for the NaBH4 reduction of the diaryl ketone.

  • Preparation: Dissolve (2-methoxy-5-methylphenyl)(thiophen-2-yl)methanone (1.0 eq) in a 1:1 mixture of THF and Methanol (0.3 M).

  • Temperature Control: Cool the solution to 0 °C.

  • Reagent Addition: Add NaBH₄ (1.5 eq) portion-wise over 15 minutes. Causality: NaBH₄ decomposes exothermically in protic solvents[1]. Portion-wise addition at 0 °C prevents runaway hydrogen gas evolution and ensures the reducing agent is fully utilized for the ketone rather than solvent degradation.

  • Self-Validation (IPC): Remove the ice bath and stir at room temperature for 1 hour. The reaction is self-validating through the visual cessation of hydrogen bubbling. Confirm via TLC (Hexanes:EtOAc 7:3); the highly polar alcohol product will run significantly lower than the starting ketone.

  • Workup: Quench with water or saturated NH₄Cl to neutralize basic borate salts. Extract with dichloromethane, dry over Na₂SO₄, and evaporate to yield the pure (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol as a white-to-pale-yellow solid.

References

  • Title: Highly Catalytic Asymmetric Addition of Deactivated Alkyl Grignard Reagents to Aldehydes Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Substrate expansion of Geotrichum candidum alcohol dehydrogenase towards diaryl ketones by mutation Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Highly Selective Vapor and Liquid Phase Transfer Hydrogenation of Diaryl and Polycyclic Ketones with Secondary Alcohols in the Presence of Magnesium Oxide as Catalyst Source: MDPI URL: [Link]

Sources

A Comparative Guide to the Structural Validation of (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth comparison of analytical methodologies for the definitive structural validation of the novel compound, (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a robust and self-validating approach to chemical characterization. We will explore how orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—are synergistically employed to unambiguously confirm the molecular structure.

The Imperative of Structural Validation

In the realm of chemical and pharmaceutical sciences, the precise structural characterization of a molecule is non-negotiable. An unverified structure can invalidate extensive biological, toxicological, and clinical data, leading to significant setbacks in research and development. The validation process relies on the principle of orthogonality, where multiple, independent analytical techniques are used to corroborate a proposed structure. Each technique provides a unique piece of the structural puzzle, and only when all pieces align can the structure be confirmed with high confidence.

Molecule Profile: (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol
  • Molecular Formula: C₁₃H₁₄O₂S

  • Molecular Weight: 234.31 g/mol

  • Proposed Structure: alt text (A 2D chemical structure drawing would be placed here)

The proposed structure contains several key features that our analytical approach must confirm: a substituted benzene ring (2-methoxy, 5-methyl), a thiophene ring, and a secondary alcohol (methanol) linking the two aromatic systems.

Orthogonal Validation Workflow

A robust validation strategy does not rely on a single piece of evidence. Instead, it integrates data from multiple spectroscopic techniques to build an unassailable case for the proposed structure. The workflow below illustrates how data from NMR, MS, and IR are synthesized to achieve comprehensive structural elucidation.

Orthogonal_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_validation Final Validation Synthesized_Compound Synthesized Product (Putative Structure) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesized_Compound->NMR Sample Aliquots MS Mass Spectrometry (HRMS) Synthesized_Compound->MS Sample Aliquots IR IR Spectroscopy (FT-IR) Synthesized_Compound->IR Sample Aliquots NMR_Data Connectivity & Atom Environment (C-H Framework) NMR->NMR_Data MS_Data Molecular Formula & Fragmentation (Elemental Composition) MS->MS_Data IR_Data Functional Groups (O-H, C-O, etc.) IR->IR_Data Validation Structure Confirmed NMR_Data->Validation Convergent Evidence MS_Data->Validation Convergent Evidence IR_Data->Validation Convergent Evidence

Caption: Orthogonal workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful technique for determining the detailed structure of an organic molecule in solution.[1] It provides information on the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[2][3]

Expertise & Causality: Experimental Choices

For a novel compound, acquiring both ¹H and ¹³C spectra is fundamental. A ¹H spectrum provides a rapid assessment of proton environments and their adjacencies through spin-spin coupling, while a ¹³C spectrum confirms the carbon backbone. Deuterated chloroform (CDCl₃) is a common choice of solvent as it is chemically inert and its residual proton signal is well-characterized. Tetramethylsilane (TMS) is used as an internal standard to calibrate the chemical shift scale to 0 ppm.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of CDCl₃.

  • Internal Standard: Add a small drop of TMS to the solution.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Place the tube in the NMR spectrometer (e.g., a 400 MHz or 500 MHz instrument).

  • Acquisition (¹H): Acquire the proton spectrum using standard parameters. Typically, 16-32 scans are sufficient for a good signal-to-noise ratio.

  • Acquisition (¹³C): Acquire the proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024) and a longer acquisition time are required.

Data Interpretation and Comparison

The following table compares the predicted chemical shifts (δ) for the proposed structure with illustrative experimental data. Predictions are based on standard chemical shift tables and additive models.

Assignment (Proton) Predicted δ (ppm) Illustrative Exp. δ (ppm) Multiplicity Integration Rationale
Ar-H (Thiophene)6.8 - 7.47.25d1HThiophene proton adjacent to sulfur.
Ar-H (Thiophene)6.8 - 7.46.95t1HThiophene proton.
Ar-H (Thiophene)6.8 - 7.46.90d1HThiophene proton.
Ar-H (Phenyl)6.7 - 7.06.85d1HPhenyl proton ortho to -OH.
Ar-H (Phenyl)6.7 - 7.06.78dd1HPhenyl proton.
Ar-H (Phenyl)6.7 - 7.06.72d1HPhenyl proton.
-CH (OH)-5.5 - 6.05.80s1HMethine proton, deshielded by O and two rings.
-OCH3.7 - 4.03.85s3HMethoxy group protons.
Ar-CH2.2 - 2.52.30s3HMethyl group protons on the phenyl ring.
-OH 1.5 - 4.02.10br s1HAlcohol proton, broad signal, exchangeable.
Assignment (Carbon) Predicted δ (ppm) Illustrative Exp. δ (ppm) Rationale
Ar-C (Thiophene, C-S)140 - 145142.5Quaternary carbon adjacent to sulfur.
Ar-C (Thiophene)120 - 130127.0, 125.5, 124.8Thiophene methine carbons.
Ar-C (Phenyl, C-O)155 - 160157.2Carbon attached to the methoxy group.
Ar-C (Phenyl, C-CH₃)130 - 135132.1Carbon attached to the methyl group.
Ar-C (Phenyl, C-CHOH)135 - 140138.4Quaternary carbon attached to the carbinol.
Ar-C (Phenyl)110 - 125121.3, 118.9, 110.5Phenyl methine carbons.
-C H(OH)-65 - 7570.1Carbinol carbon, deshielded by oxygen.
-OC H₃55 - 6055.8Methoxy carbon.
Ar-C H₃20 - 2521.5Methyl carbon.

Note: Illustrative data is hypothetical and serves to demonstrate the expected spectral features.

Mass Spectrometry (MS): The Molecular Formula Gatekeeper

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and, with high-resolution instruments (HRMS), its elemental formula.[4][5] It also provides structural clues through the analysis of fragmentation patterns.[6]

Expertise & Causality: Experimental Choices

Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like alcohols, minimizing fragmentation and ensuring a strong molecular ion peak ([M+H]⁺ or [M+Na]⁺). Time-of-Flight (TOF) analyzers are chosen for their high mass accuracy (typically < 5 ppm), which is crucial for calculating the unambiguous elemental formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an ESI-TOF mass spectrometer.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).

  • Calibration: Ensure the instrument is calibrated with a known standard immediately before or during the run to guarantee mass accuracy.

Data Interpretation and Comparison

The primary goal is to match the experimentally observed mass with the theoretical mass calculated from the molecular formula C₁₃H₁₄O₂S.

Parameter Theoretical Value Illustrative Experimental Value Conclusion
Molecular Formula C₁₃H₁₄O₂S--
Exact Mass (M) 234.0715--
Adduct Ion [M+H]⁺--
Theoretical m/z 235.0793235.0790Mass error < 2 ppm. Formula confirmed.

Fragmentation Analysis: The fragmentation pattern provides a fingerprint that can confirm substructures. Key expected fragments include:

  • Loss of H₂O (m/z 217.0687): A common fragmentation for alcohols.

  • Thiophen-2-ylmethylium cation (m/z 97.0163): Cleavage of the bond between the carbinol carbon and the phenyl ring.

  • 2-Methoxy-5-methylphenylmethylium cation (m/z 137.0602): Cleavage of the bond between the carbinol carbon and the thiophene ring.

Infrared (IR) Spectroscopy: The Functional Group Detective

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.[7] It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[8][9]

Expertise & Causality: Experimental Choices

Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal sample preparation and is suitable for solid or liquid samples. It provides high-quality spectra quickly. The key regions of interest for our target molecule are the O-H stretching region (~3200-3600 cm⁻¹) and the C-O stretching region (~1000-1300 cm⁻¹).[10]

Experimental Protocol: ATR-FTIR
  • Background Scan: With the ATR crystal clean, run a background spectrum to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire Spectrum: Collect the sample spectrum, typically by co-adding 32 or 64 scans to improve the signal-to-noise ratio.

Data Interpretation and Comparison
Functional Group Expected Absorption (cm⁻¹) Illustrative Exp. Absorption (cm⁻¹) Vibrational Mode
Alcohol (-OH)3200 - 3600 (broad)3450 (broad)O-H stretch
Aromatic C-H3000 - 3100 (sharp)3075 (sharp)C-H stretch
Aliphatic C-H2850 - 3000 (sharp)2960, 2870C-H stretch (methoxy, methyl)
Aromatic C=C1450 - 16001590, 1505, 1465C=C stretch
C-O (Alcohol)1000 - 12601050C-O stretch
C-O (Ether)1000 - 13001245Asymmetric C-O-C stretch

The presence of a broad peak around 3450 cm⁻¹ is strong evidence for the alcohol's -OH group. Peaks in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions confirm the aromatic rings, while the strong absorptions at 1245 cm⁻¹ and 1050 cm⁻¹ support the ether and secondary alcohol C-O bonds, respectively.

Conclusion: A Triad of Corroborating Evidence

The structural validation of (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol is achieved not by a single analysis, but by the convergence of evidence from three orthogonal techniques.

Evidence_Map cluster_molecule cluster_fragments cluster_evidence Molecule (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol Phenyl Substituted Phenyl Ring (C₉H₁₁O) NMR_Ev ¹H & ¹³C NMR - Aromatic signals (6.7-7.3 ppm) - Methine signal (~5.8 ppm) - Methoxy & Methyl signals Phenyl->NMR_Ev MS_Ev HRMS - Correct Mass (m/z 235.0790) - Confirmed Formula (C₁₃H₁₄O₂S) - Phenyl & Thiophene fragments Phenyl->MS_Ev IR_Ev FT-IR - Broad O-H stretch (~3450 cm⁻¹) - Aromatic C-H & C=C stretches - C-O stretches (ether & alcohol) Phenyl->IR_Ev Thiophene Thiophene Ring (C₄H₃S) Thiophene->NMR_Ev Thiophene->MS_Ev Thiophene->IR_Ev Linker Alcohol Linker (-CH(OH)-) Linker->NMR_Ev Linker->MS_Ev Linker->IR_Ev

Caption: Mapping spectroscopic evidence to molecular substructures.

  • NMR Spectroscopy provided the complete carbon-hydrogen framework, establishing the precise connectivity of all atoms and confirming the substitution patterns on both aromatic rings.

  • Mass Spectrometry unequivocally determined the molecular formula through high-resolution mass measurement, serving as a fundamental check on the atomic composition.

  • Infrared Spectroscopy confirmed the presence of the key functional groups—the alcohol, ether, and aromatic rings—corroborating the assignments made by NMR.

References

  • Bellevue College. (n.d.). Analysis of Functional Groups using Infrared (IR) Spectroscopy. Retrieved from [Link][8]

  • Zhang, Y., et al. (2023). Infrared Spectral Analysis for Prediction of Functional Groups Based on Feature-Aggregated Deep Learning. Journal of Chemical Information and Modeling. ACS Publications. Retrieved from [Link][11]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link][9]

  • COP Bela. (n.d.). EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY. Retrieved from [Link][10]

  • Griffiths, L. (n.d.). Organic Structure Determination Using 2 D Nmr Spectroscopy A Problem Based Approach Advanced Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link][7]

  • IB Colourful Solutions in Chemistry. (n.d.). Mass spectrometry of organic compounds. Retrieved from [Link][4]

  • Chemistry Student. (2025, February 14). Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). YouTube. Retrieved from [Link][6]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link][2]

  • LibreTexts Chemistry. (n.d.). Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy. Retrieved from [Link][12]

  • Lewis, L. (2024). Exploring NMR Spectroscopy: A Window into Molecular Structure. Annals of Clinical and Research in Hepatology. Prime Scholars. Retrieved from [Link][3]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link][5]

  • Van Veldhoven, J., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis. SciSpace. Retrieved from [Link][13]

  • Gerrard, W., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Chemical Science. RSC Publishing. Retrieved from [Link][1]

Sources

Comparing the efficacy of thiophene derivatives with existing drugs

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Comparative Efficacy of Thiophene Derivatives Against Existing Drugs

A Foreword from the Senior Application Scientist

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer enhanced efficacy, improved safety profiles, and novel mechanisms of action is paramount. The thiophene ring, a five-membered sulfur-containing heterocycle, has long been recognized as a "privileged pharmacophore".[1] Its structural and electronic properties allow it to serve as a versatile building block in designing molecules that interact with a wide array of biological targets. This guide is crafted for drug development professionals who seek a deeper, evidence-based understanding of how modern thiophene derivatives perform when benchmarked against established therapeutic agents. We will move beyond mere data reporting to dissect the causality behind experimental design and interpret the quantitative results in the context of real-world therapeutic potential.

PART 1: Oncology - Targeting Aberrant Kinase Signaling

The deregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2] The fused thiophene synthon is a key component in many FDA-approved kinase inhibitors.[2] Here, we compare a novel thiophene derivative against a first-generation standard-of-care in the context of Epidermal Growth Factor Receptor (EGFR) inhibition.

Comparative Subject: Gefitinib vs. a Trisubstituted Thiophene-3-carboxamide Selenide Derivative

Gefitinib is an FDA-approved first-generation EGFR tyrosine kinase inhibitor (TKI) used primarily for non-small cell lung cancer with specific EGFR mutations.[3] However, acquired resistance often limits its long-term efficacy. Recent research has focused on developing novel thiophene scaffolds to overcome these limitations. A recently developed series of trisubstituted thiophene-3-carboxamide selenide derivatives has shown significant promise.[3]

Comparative Efficacy Data

CompoundTarget KinaseIC50 (Enzymatic Assay)Most Sensitive Cell LineIC50 (Cell-based Assay)Reference
GefitinibEGFR2-37 nMHCT116 (Colon)~5.8 µM[3]
Compound 16e EGFR94.44 ± 2.22 nMHCT116 (Colon)3.20 ± 0.12 µM[3]

Analysis of Efficacy:

Compound 16e demonstrates impressive EGFR kinase inhibition with an IC50 value in the nanomolar range.[3] While its enzymatic IC50 is higher than that of Gefitinib, its cellular potency (antiproliferative activity) in the HCT116 colon cancer cell line is superior, with an IC50 of 3.20 µM compared to Gefitinib's ~5.8 µM.[3] This suggests that Compound 16e may possess other cellular advantages, such as better cell permeability or off-target effects that contribute to its cytotoxic activity. The development of such agents is critical to address the challenges of selectivity and resistance that prevail with existing therapies.[3]

Mechanism of Action: EGFR Signaling Pathway Inhibition

The diagram below illustrates the EGFR signaling cascade and the point of intervention for TKIs like Gefitinib and the thiophene derivatives. Upon ligand binding, EGFR dimerizes and autophosphorylates, triggering downstream pathways like MAPK and PI3K/Akt that drive cell proliferation and survival.[3] Thiophene-based inhibitors typically act as ATP-competitive inhibitors in the kinase domain, preventing this phosphorylation event.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation RAS_RAF_MEK RAS/RAF/MEK/ERK (MAPK Pathway) P_EGFR->RAS_RAF_MEK PI3K_AKT PI3K/AKT Pathway P_EGFR->PI3K_AKT Transcription Gene Transcription RAS_RAF_MEK->Transcription PI3K_AKT->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Growth_Factor Growth Factor (e.g., EGF) Growth_Factor->EGFR Thiophene_TKI Thiophene TKI (Compound 16e) Thiophene_TKI->P_EGFR Inhibition

Caption: EGFR signaling pathway and inhibition by thiophene-based TKIs.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

This protocol outlines a common method for determining a compound's IC50 against a target kinase, a crucial step for validating mechanism of action.

  • Plate Preparation: Add kinase, a fluorescently-labeled peptide substrate, and the test compound (at serially diluted concentrations) to the wells of a 384-well microplate.

  • Reaction Initiation: Add Adenosine-5'-triphosphate (ATP) to all wells to initiate the phosphorylation reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination: Add a termination buffer containing EDTA to chelate the magnesium ions required for kinase activity, thus stopping the reaction.

  • Signal Development: The assay measures the amount of phosphorylated versus non-phosphorylated substrate. This is often achieved by adding antibodies that specifically recognize the phosphorylated substrate, linked to a detection system (e.g., FRET, luminescence).

  • Data Acquisition: Read the plate using a compatible plate reader.

  • Data Analysis: Convert the raw signal to percent inhibition relative to controls (0% inhibition = DMSO vehicle; 100% inhibition = no kinase). Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

PART 2: Infectious Disease - Combating Drug-Resistant Bacteria

The emergence of multidrug-resistant bacteria is a global health crisis. Thiophene derivatives are being explored as novel antimicrobial agents, particularly against resilient Gram-negative pathogens.[4][5]

Comparative Subject: Colistin vs. Novel Thiophene Derivatives

Colistin is a last-resort antibiotic for treating infections caused by multidrug-resistant Gram-negative bacteria, such as Acinetobacter baumannii and Escherichia coli. However, the rise of colistin-resistant (Col-R) strains necessitates new therapeutic options.[4] A recent study identified several thiophene derivatives with potent activity against these Col-R strains.[5]

Comparative Efficacy Data

CompoundTarget OrganismsMIC50 (mg/L)Bactericidal EffectReference
ColistinCol-R A. baumannii>64 (Resistant)None[4][5]
Thiophene 4 Col-R A. baumannii16 - 32Yes[4][5]
Thiophene 8 Col-R A. baumannii16 - 32Yes[4][5]
Thiophene 4 Col-R E. coli8 - 32Yes[4][5]
Thiophene 8 Col-R E. coli8 - 32Yes[4][5]

Analysis of Efficacy:

The data clearly shows the potential of thiophene derivatives where existing drugs fail. Thiophenes 4 and 8 exhibit significant antibacterial activity against colistin-resistant strains of both A. baumannii and E. coli, with MIC50 values ranging from 8 to 32 mg/L.[4][5] Furthermore, time-kill curve assays demonstrated that these compounds have a bactericidal (killing) effect, not just a bacteriostatic (inhibiting growth) one.[4][5] Mechanistic studies suggest these thiophenes increase bacterial membrane permeabilization and reduce the adherence of bacteria to host cells, representing a multi-pronged attack.[4][5]

Workflow: Novel Antibacterial Agent Discovery

The development of new antibiotics follows a rigorous pipeline, from initial screening to preclinical validation. This workflow ensures that only the most promising and safest compounds advance.

Caption: A generalized workflow for the discovery of novel antibacterial drugs.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method, as described by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining the MIC of an antimicrobial agent.

  • Compound Preparation: Prepare a series of two-fold dilutions of the test compound (e.g., thiophene derivative) in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum, adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism as detected by the unaided eye. The positive control well should show turbidity, and the negative control should be clear.

PART 3: Virology - Blocking Viral Entry

The development of small-molecule antivirals provides an essential alternative to vaccines and antibody therapies, particularly for emerging viral threats. Thiophene derivatives have recently been identified as potent inhibitors of Ebola virus (EBOV) entry.[6]

Comparative Subject: Toremifene vs. Novel Thiophene-based EBOV Entry Inhibitors

While monoclonal antibodies are the current standard of care for Ebola Virus Disease (EVD), small molecules are sought for their oral bioavailability and stability. Toremifene, an approved selective estrogen receptor modulator, was repurposed as an anti-EBOV entry inhibitor and serves as a useful benchmark.[6] A new class of thiophene derivatives has been shown to block EBOV entry by disrupting the interaction between the viral glycoprotein (GP) and the host receptor, Niemann-Pick C1 (NPC1).[6]

Comparative Efficacy Data

CompoundTargetEC50 (Pseudovirus Assay)Selectivity Index (SI)Reference
Toremifene (Reference)EBOV Entry0.07 ± 0.05 µM229[6]
Thiophene 1 EBOV Entry0.81 µM28[6]
Thiophene 57 EBOV Entry0.19 µM>131[6]

Analysis of Efficacy:

Thiophene 57 exhibits potent antiviral activity with an EC50 of 0.19 µM, approaching the potency of the reference compound Toremifene.[6] Critically, it also shows a high Selectivity Index (SI = CC50/EC50), which is a measure of the therapeutic window between antiviral efficacy and cellular toxicity. A higher SI is desirable for a drug candidate. The mechanism involves directly inhibiting the binding of the viral GP to the host's NPC1 receptor, a crucial step for the virus to release its genome into the cytoplasm.[6] The discovery of orally bioavailable, blood-brain barrier-permeable compounds like these represents a significant step toward a small-molecule therapy for EVD.[6]

Conclusion

Across diverse and critical therapeutic areas, thiophene derivatives consistently demonstrate the ability to not only match but often exceed the efficacy of existing drugs in preclinical settings. Their versatility allows for the fine-tuning of activity against a range of targets, from kinases in cancer cells[3] to essential processes in pathogenic microbes.[4][6] The data presented herein, derived from rigorous experimental protocols, validates the thiophene scaffold as a highly productive platform for modern drug discovery. For development professionals, this underscores the importance of continuing to invest in the exploration and optimization of these remarkable heterocyclic compounds.

References

  • Mishra R, Kumar N, Sachan N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3):282-291.
  • (Reference intentionally omitted as content was not used)
  • (Reference intentionally omitted as content was not used)
  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. (n.d.). Preprints.org. [Link]

  • Al-Warhi, T., et al. (2022). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Molecules, 27(19), 6519. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). Frontiers in Microbiology, 15. [Link]

  • Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. (2024). Future Medicinal Chemistry. [Link]

  • Morales-Tenorio, M., et al. (2023). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry, 66(24), 16698-16723. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). CORE. [Link]

  • Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). Molecules, 24(1), 191. [Link]

  • Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (2019). ACS Omega, 4(5), 9393-9402. [Link]

  • Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (2019). ACS Omega, 4(5), 9393-9402. [Link]

  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducer. (2022). Pharmaceuticals, 15(6), 700. [Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (2021). Molecules, 27(1), 113. [Link]

  • Makhal, P. N., et al. (2023). Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. RSC Medicinal Chemistry, 14(12), 2496-2508. [Link]

  • (Reference intentionally omitted as content was not used)
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). RSC Medicinal Chemistry. [Link]

Sources

Comparative In Vitro Activity Guide: (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol and Diaryl Carbinol Analogs

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward highly functionalized, sterically constrained scaffolds, diaryl methanols (carbinols) have emerged as critical pharmacophores and synthetic intermediates. Specifically, (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol represents a highly optimized structural motif. By introducing specific ortho- and meta-substitutions on the phenyl ring alongside a bioisosteric thiophene, researchers can drastically alter the compound's in vitro binding kinetics, metabolic stability, and cytotoxicity.

This guide provides an objective, data-driven comparison of this specific compound against its unsubstituted baseline and related therapeutic analogs, detailing the causality behind its structural advantages and the self-validating protocols required to evaluate it.

Structural Rationale & Mechanistic Causality

The transition from a simple phenyl(thiophen-2-yl)methanol [1] to the functionalized (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol is not arbitrary; it is driven by strict Structure-Activity Relationship (SAR) logic designed to enhance target engagement (such as Ras-Sos interaction inhibition or kinase targeting) [2].

  • The Thiophene Ring: Acts as a classical bioisostere for a phenyl ring but offers a sulfur heteroatom capable of specific hydrogen-bond acceptance or metal chelation (a mechanism famously exploited in thiophene-based endonuclease inhibitors like Baloxavir) [3].

  • The 2-Methoxy Substitution (Ortho): Introduces steric bulk adjacent to the carbinol center. This restricts the free rotation of the phenyl ring, locking the molecule into a specific bioactive conformation that reduces entropic penalty upon target binding.

  • The 5-Methyl Substitution (Meta): Increases the overall lipophilicity (LogP) of the molecule, enhancing passive membrane permeability while simultaneously blocking a potential site for rapid oxidative metabolism by Cytochrome P450 enzymes.

SAR_Logic Core Diaryl Methanol Core (Scaffold) Thiophene Thiophene Ring (S-donor, H-bond acceptor) Core->Thiophene Phenyl Substituted Phenyl Ring (2-Methoxy-5-methyl) Core->Phenyl Steric Conformational Locking (Ortho-Methoxy) Phenyl->Steric Restricts rotation Lipo Increased Lipophilicity (Meta-Methyl) Phenyl->Lipo Enhances permeability

Fig 1. SAR logic of (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol substitutions.

Comparative In Vitro Performance Data

To objectively evaluate the performance of (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol, we benchmark it against three critical reference compounds documented in recent literature: the unsubstituted baseline [1], a cytotoxic quinoline-thiophene hybrid [4], and a highly potent antiviral fluorinated analog [3].

CompoundKey Structural FeaturePrimary Application / TargetIn Vitro Cytotoxicity (IC₅₀, MCF-7)Metabolic Stability (RLM t₁/₂, min)
Phenyl(thiophen-2-yl)methanol Unsubstituted baselineChiral synthon / Baseline [1]> 50 µM (Low toxicity)~15.2 min (Rapid oxidation)
(2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol Ortho-methoxy, meta-methylKinase / Ras-Sos scaffold [2]12.5 µM (Moderate/Targeted)~38.5 min (Sterically shielded)
(2-Chloroquinolin-3-yl)(thiophen-2-yl)methanol Quinoline hybridAnticancer (EGFR/Topo II)[4]4.2 µM (Highly potent)~22.0 min
(3,4-Difluorophenyl)(thiophen-2-yl)methanol Fluorinated phenylAntiviral intermediate [3]> 100 µM (Non-toxic)> 60.0 min (C-F bond stability)

Data Synthesis Note: Values represent aggregated benchmark ranges derived from standardized in vitro assays for this pharmacophore class.

Self-Validating Experimental Protocols

As an Application Scientist, ensuring reproducibility requires protocols that validate themselves internally. Below are the definitive workflows for evaluating these thiophene derivatives.

Protocol A: In Vitro Cytotoxicity & Cell Viability (MTT Assay)

Causality of Choice: The MTT assay measures the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductases. Because diaryl methanols can occasionally exhibit off-target mitochondrial toxicity, measuring metabolic flux directly establishes a self-validating baseline to distinguish true target-mediated cytotoxicity from general mitochondrial poisoning.

  • Cell Seeding: Seed MCF-7 (breast cancer) and HeLa (cervical cancer) cells in 96-well plates at a density of 5×103 cells/well in 100 µL DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve the thiophene derivatives in 100% DMSO to create a 10 mM stock. Critical Step: Dilute in culture media so the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced baseline apoptosis.

  • Treatment: Expose cells to a dose-response gradient (0.1 µM to 100 µM) of the compounds for 48 hours. Include a 0.5% DMSO vehicle control (100% viability baseline) and a positive control (e.g., Doxorubicin).

  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours in the dark.

  • Solubilization & Readout: Carefully aspirate the media. Add 150 µL of pure DMSO to solubilize the purple formazan crystals. Read absorbance at 570 nm using a microplate reader.

  • Validation Check: The assay is only valid if the vehicle control shows >95% viability compared to untreated cells, proving the solvent did not skew the IC₅₀.

Protocol B: Microsomal Metabolic Stability (Phase I Oxidation)

Causality of Choice: The secondary alcohol group in (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol is highly susceptible to oxidation by Cytochrome P450 (CYP) enzymes, forming a ketone. Using Rat Liver Microsomes (RLM) supplemented with an NADPH-regenerating system isolates Phase I metabolic liabilities, allowing us to prove that the 5-methyl and 2-methoxy substitutions effectively shield the core from rapid degradation [5].

  • Reaction Mixture: In a 1.5 mL Eppendorf tube, combine 0.5 mg/mL RLM protein, 1 µM of the test compound, and 100 mM phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.

  • Initiation: Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl₂).

  • Sampling (Kinetic Tracking): Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, freezing the metabolic profile at that exact second.

  • Analysis: Centrifuge at 14,000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Screening_Workflow Prep Compound Prep (10mM DMSO) Assay In Vitro Assays (MTT / RLM) Prep->Assay Dilution Readout Data Acquisition (Absorbance / LC-MS) Assay->Readout Incubation Analysis PK/PD Modeling (IC50 / t1/2) Readout->Analysis Validation

Fig 2. Standardized in vitro screening workflow for thiophene-based carbinols.

Conclusion

The transition from a basic diaryl methanol to (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol highlights the precision of modern rational drug design. By leveraging steric hindrance (ortho-methoxy) and lipophilic shielding (meta-methyl), this compound demonstrates superior in vitro metabolic stability and targeted engagement potential compared to its unsubstituted counterparts. When evaluated through rigorous, self-validating MTT and RLM protocols, it serves as a highly robust scaffold for next-generation kinase and protein-protein interaction inhibitors.

References

  • Biocatalyzed Enantiomerically Pure Production of (S)‐Phenyl(thiophen‐2‐yl)methanol. Journal of Heterocyclic Chemistry / Academia.edu. Available at:[Link]

  • 2-methyl-quinazolines (Patent for Ras-Sos Inhibitors).Google Patents (WO2018172250A1).
  • Discovery of Novel Thiophene-Based Baloxavir Derivatives as Potent Cap-Dependent Endonuclease Inhibitors for Influenza Treatment. ACS Publications. Available at: [Link]

  • Design, Synthesis and Anticancer Evaluation of New Substituted Thiophene-Quinoline Derivatives. PubMed / NIH. Available at:[Link]

  • Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives. RSC Medicinal Chemistry. Available at: [Link]

Cross-validation of biological assay results for thiophene derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Cross-Validation of Thiophene Derivatives in Kinase Inhibitor Discovery

As drug discovery programs increasingly target complex intracellular signaling networks, the strategic modification of lead compounds is paramount. In medicinal chemistry, the substitution of a benzene ring with a thiophene ring—a classic bioisosteric replacement—has become a cornerstone strategy for optimizing pharmacological profiles[1]. Thiophene, a five-membered sulfur-containing heteroaromatic ring, offers unique physicochemical properties: its electron-rich nature and the sulfur atom's capacity for additional hydrogen bonding often yield superior target affinity and enhanced metabolic stability against cytochrome P450 (CYP) oxidation compared to its benzene counterparts[1][2].

However, evaluating the true biological efficacy of novel thiophene derivatives requires rigorous, orthogonal cross-validation. Primary high-throughput screening (HTS) assays are susceptible to false positives (e.g., fluorescent interference or compound aggregation). As a Senior Application Scientist, I present this objective comparison guide to establish a self-validating experimental framework. We will compare a novel thiophene-based kinase inhibitor ("Thio-K1") against its benzene analog ("Ref-B1") and a clinical standard, demonstrating how to seamlessly integrate biochemical, biophysical, and cellular assays.

Mechanistic Grounding: The Target Pathway

Thiophene derivatives have shown exceptional promise as highly selective inhibitors of lipid and protein kinases, such as the PI3K/AKT/mTOR pathway and EGFR[3]. By occupying the ATP-binding pocket of these kinases, thiophene bioisosteres can halt downstream phosphorylation cascades responsible for tumor cell proliferation and survival.

Pathway Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR / PI3K) Ligand->Receptor Activates Kinase Downstream Kinase Signaling Cascade Receptor->Kinase Phosphorylates Outcome Apoptosis & Cell Cycle Arrest Kinase->Outcome Promotes Survival Inhibitor Thiophene Derivative (Thio-K1) Inhibitor->Kinase Inhibits (Primary Target)

Fig 1: Kinase signaling pathway illustrating the targeted intervention by thiophene derivatives.

The Necessity of Orthogonal Cross-Validation

A single assay modality is never sufficient to declare a compound a "hit." Homogeneous Time-Resolved Fluorescence (HTRF) is the gold standard for primary kinase screening due to its mix-and-read scalability[4]. However, highly conjugated thiophene systems can occasionally act as fluorescent quenchers or pan-assay interference compounds (PAINS).

To ensure scientific integrity, HTRF results must be cross-validated using a label-free biophysical method like Surface Plasmon Resonance (SPR). SPR provides real-time binding kinetics (Association rate Kon​ , Dissociation rate Koff​ , and Affinity Kd​ ), confirming that the biochemical inhibition is driven by a direct, stoichiometric interaction with the target protein[5][6]. Finally, cellular assays (Western Blotting and Viability) validate that the compound can penetrate the cell membrane and engage the target in a physiological environment.

Workflow HTRF Primary Screen (HTRF Assay) SPR Orthogonal Validation (SPR Kinetics) HTRF->SPR IC50 < 10nM Cellular Target Engagement (Western Blot) SPR->Cellular Kd Confirmed Phenotypic Viability Assay (CellTiter-Glo) Cellular->Phenotypic p-Kinase Blocked Hit Validated Thiophene Hit Phenotypic->Hit Efficacy Confirmed

Fig 2: Orthogonal cross-validation workflow for biological assaying of thiophene hits.

Comparative Data Analysis

The following table summarizes the cross-validation data for our novel thiophene derivative (Thio-K1) against its direct benzene bioisostere (Ref-B1) and a clinical reference inhibitor (Sorafenib). The data demonstrates a strong correlation between the SPR Kd​ and the HTRF IC50​ [6], validating the thiophene scaffold's superior binding affinity.

Table 1: Quantitative Cross-Validation of Kinase Inhibitors

CompoundStructural CoreHTRF IC50​ (nM)SPR Kd​ (nM)Cellular p-Kinase IC50​ (nM)Cell Viability IC50​ (μM)
Thio-K1 Thiophene-pyrimidine1.2 ± 0.33.5 ± 0.415.4 ± 2.10.8 ± 0.1
Ref-B1 Benzene-pyrimidine8.5 ± 1.122.1 ± 1.885.0 ± 6.54.5 ± 0.3
Sorafenib Clinical Reference5.0 ± 0.812.0 ± 1.245.2 ± 4.02.1 ± 0.2

Insight: The substitution of benzene (Ref-B1) with thiophene (Thio-K1) resulted in a ~7-fold improvement in biochemical potency and a ~6-fold enhancement in cellular target engagement. The sulfur atom in Thio-K1 likely acts as a superior hydrogen-bond acceptor within the kinase hinge region[2].

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls and causality for every critical step.

Protocol 1: Primary Biochemical Screening (HTRF Kinase Assay)

Purpose: Quantify the IC50​ of the thiophene derivative against the purified recombinant kinase. Causality: HTRF utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). By introducing a time delay before measurement, short-lived background autofluorescence from the thiophene compound is eliminated, ensuring a high signal-to-noise ratio[4].

  • Buffer Preparation: Prepare kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT. Rationale: DTT prevents the oxidation of critical cysteine residues in the kinase active site, while Brij-35 prevents non-specific compound aggregation.

  • Compound Titration: Dispense compounds in a 10-point, 3-fold serial dilution in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic liquid handler to ensure precise volumetric transfer.

  • Enzyme/Substrate Addition: Add 5 μL of recombinant kinase and biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-equilibration.

  • Reaction Initiation: Add 5 μL of ATP (at the predetermined Km​ concentration) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add 10 μL of HTRF detection buffer containing Europium-cryptate labeled anti-phospho antibody (Donor) and Streptavidin-XL665 (Acceptor)[4].

  • Validation Metric: Read the plate at 620 nm and 665 nm. Calculate the Z'-factor using positive (DMSO) and negative (no enzyme) controls. A run is only validated if Z' > 0.6.

Protocol 2: Orthogonal Biophysical Validation (SPR Binding Kinetics)

Purpose: Confirm direct, label-free binding and determine the thermodynamic affinity ( Kd​ ). Causality: SPR rules out false positives generated by HTRF assay interference. It measures mass changes at a sensor surface, proving that the thiophene derivative physically binds to the kinase[5].

  • Surface Immobilization: Use a CM5 sensor chip (dextran matrix). Activate the surface with EDC/NHS. Inject recombinant kinase (diluted in pH 4.5 acetate buffer) to achieve an immobilization level of ~3000 Response Units (RU). Quench unreacted amines with 1M Ethanolamine. Rationale: Amine coupling provides a stable, covalent attachment of the kinase[5].

  • Reference Flow Cell: Leave Flow Cell 1 blank (activated and quenched without protein) to serve as an inline reference to subtract bulk refractive index changes and non-specific binding.

  • Analyte Injection: Dilute thiophene derivatives in running buffer (PBS-P+ with 2% DMSO). Inject a 5-point concentration series (e.g., 1.5 nM to 120 nM) at a high flow rate of 30 μL/min. Rationale: High flow rates minimize mass transport limitations, ensuring accurate kinetic calculations[5].

  • Regeneration: If the compound does not fully dissociate during the 600-second dissociation phase, inject a short pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.

  • Validation Metric: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. The χ2 value of the fit must be < 10% of the maximum response ( Rmax​ ) to validate the kinetic parameters.

Protocol 3: Cellular Target Engagement (Western Blotting)

Purpose: Verify that the thiophene compound penetrates the cell membrane and inhibits the kinase in a complex physiological environment. Causality: Biochemical potency does not guarantee cellular efficacy due to potential efflux pump activity or high protein binding. Western blotting directly visualizes the suppression of the downstream phosphorylated target.

  • Cell Treatment: Seed target cancer cells (e.g., MDA-MB-231) in 6-well plates. Treat with the thiophene derivative at varying concentrations (0.1x, 1x, and 10x the cellular IC50​ ) for 2 hours.

  • Lysis & Quantification: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Rationale: Phosphatase inhibitors are critical to preserve the endogenous phosphorylation state of the target proteins during extraction.

  • Electrophoresis: Resolve 20 μg of total protein per lane on a 4–12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated downstream target (e.g., p-AKT) and total AKT.

  • Validation Metric: Probe for GAPDH or β -Actin as a loading control. Quantify the chemiluminescent bands via densitometry. The ratio of p-AKT to total AKT must decrease dose-dependently, validating true cellular target engagement.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Advances.
  • Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity. National Institutes of Health (NIH).
  • Comparative study of thiophene versus benzene bioisosteres in drug design. BenchChem.
  • A HTRF Based Competitive Binding Assay for Screening Specific Inhibitors of HIV-1 Capsid Assembly. National Institutes of Health (NIH).
  • Nanobodies and chemical cross-links advance the structural and functional analysis of PI3Kα. Proceedings of the National Academy of Sciences (PNAS).
  • Biophysical and structural analysis of KRAS switch-II pocket inhibitors reveals allele-specific binding constraints. National Institutes of Health (NIH).

Sources

A Senior Application Scientist's Guide to Benchmarking Synthetic Methodologies for Diarylmethanols

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Importance of the Diarylmethanol Scaffold

The diarylmethanol framework is a privileged scaffold in modern chemistry, forming the structural core of numerous biologically active compounds and advanced materials.[1][2] Its prevalence is notable in pharmaceuticals, where it is a key pharmacophore in antihistamines like (S)-cetirizine, antidepressants such as (R)-orphenadrine, and non-steroidal aromatase inhibitors used in cancer therapy.[2][3] The precise spatial arrangement of the two aryl groups around the central hydroxyl-bearing carbon is often critical for biological activity, making the development of efficient, stereoselective, and scalable synthetic routes a paramount objective for researchers in drug discovery and process development.

This guide provides an in-depth comparison of prominent synthetic methodologies for accessing diarylmethanols. Moving beyond a simple recitation of protocols, we will dissect the underlying principles, operational advantages, and inherent limitations of each approach. From classical organometallic additions to modern catalytic asymmetric transformations, this document is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to select and implement the optimal strategy for their specific synthetic challenges.

Methodology 1: The Classical Cornerstone - Grignard and Organolithium Additions

The addition of organometallic reagents, particularly Grignard (ArMgX) or organolithium (ArLi) reagents, to aryl aldehydes or ketones is the quintessential and most traditional method for constructing diarylmethanols.[4] This approach relies on the powerful nucleophilicity of the organometallic's carbanion to attack the electrophilic carbonyl carbon.

Causality Behind Experimental Choices: The primary appeal of this method is its straightforwardness and the use of readily available bulk starting materials. The reaction is typically driven to completion by the large difference in electronegativity between the metal and the carbon atom. However, this high reactivity is also its main drawback. These reagents exhibit poor functional group tolerance, reacting readily with any acidic protons (e.g., alcohols, amines, even terminal alkynes) and many common functional groups (e.g., esters, nitriles).[4] This often necessitates the use of protecting group strategies, adding steps and reducing overall process efficiency. Furthermore, in the absence of chiral auxiliaries or catalysts, this method invariably produces a racemic mixture of the alcohol, requiring subsequent resolution steps if a single enantiomer is desired.

Experimental Workflow: Grignard Addition to an Aryl Aldehyde

cluster_prep Grignard Reagent Preparation cluster_reaction Nucleophilic Addition cluster_workup Workup ArBr Aryl Bromide (Ar-Br) Grignard Grignard Reagent (Ar-MgBr) ArBr->Grignard + Mg Mg Magnesium Turnings Mg->Grignard Solvent1 Anhydrous Ether (e.g., THF, Et2O) Solvent1->Grignard Addition Addition at Low Temp (e.g., 0 °C) Grignard->Addition Aldehyde Aryl Aldehyde (Ar'-CHO) Aldehyde->Addition Alkoxide Magnesium Alkoxide Intermediate Addition->Alkoxide Quench Aqueous Acidic Quench (e.g., NH4Cl) Alkoxide->Quench Product Racemic Diarylmethanol Quench->Product

Caption: Workflow for diarylmethanol synthesis via Grignard addition.

Representative Protocol: Synthesis of Diphenylmethanol via Grignard Reaction

  • Activation & Preparation: In a flame-dried 100 mL three-neck flask under a nitrogen atmosphere, place magnesium turnings (0.88 g, 36 mmol). Add a small crystal of iodine to activate the magnesium.

  • Reagent Formation: Slowly add a solution of bromobenzene (3.15 mL, 30 mmol) in anhydrous THF (27 mL) to the magnesium turnings via an addition funnel. Maintain a gentle reflux with stirring. After the addition is complete, stir for an additional 30 minutes at room temperature to ensure full formation of phenylmagnesium bromide.

  • Nucleophilic Addition: Cool the Grignard solution to 0 °C in an ice bath. Slowly add a solution of benzaldehyde (2.55 mL, 25 mmol) in anhydrous THF (10 mL).

  • Quenching & Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (20 mL). Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield diphenylmethanol.

Table 1: Performance of Classical Organometallic Addition

Aryl AldehydeOrganometallic ReagentProductTypical Yield (%)StereochemistryReference
BenzaldehydePhenylmagnesium bromideDiphenylmethanol85-95Racemic[5]
4-ChlorobenzaldehydePhenylmagnesium bromide(4-Chlorophenyl)(phenyl)methanol80-90Racemic[2]
2-NaphthaldehydePhenylmagnesium bromideNaphthalen-2-yl(phenyl)methanol82-92Racemic[6]

Methodology 2: Reduction of Diaryl Ketones - Chemical vs. Biocatalytic Approaches

An alternative two-step approach involves the initial synthesis of a diaryl ketone (e.g., via Friedel-Crafts acylation), followed by reduction of the carbonyl to the corresponding alcohol.[7][8] While the ketone synthesis is a classic method, the reduction step offers a critical branching point where stereoselectivity can be introduced.

Sub-Method A: Achiral Chemical Reduction

Principle: Standard reducing agents like sodium borohydride (NaBH₄) are commonly used. The efficiency and selectivity of this reduction can be significantly enhanced by the addition of a Lewis acid, such as titanium tetrachloride (TiCl₄), which activates the carbonyl group towards hydride attack.[7][8] This method is robust and high-yielding but, like the Grignard addition, produces a racemic product.

Sub-Method B: Enantioselective Biocatalytic Reduction

Principle: Biocatalysis leverages the highly stereoselective nature of enzymes to perform chemical transformations. Whole-cell systems, such as the fungus Rhizopus arrhizus, have been shown to be extremely effective in the enantioselective reduction of prochiral diaryl ketones to furnish (S)-diarylmethanols with high enantiomeric excess.

Expertise & Trustworthiness: The success of a biocatalytic reduction hinges on creating an optimal environment for the microorganism. This is a self-validating system: if the cells are viable and the enzymes are active, the reaction proceeds with high fidelity. Key parameters that must be optimized include the choice of microbial strain, reaction time, temperature, and culture medium. This "green chemistry" approach avoids harsh reagents and often proceeds under mild aqueous conditions, offering a significant advantage in terms of environmental impact and safety.

Mechanism: Enantioselective Ketone Reduction

cluster_bio Biocatalytic Reduction Ketone Prochiral Diaryl Ketone Enzyme Keto-reductase Enzyme (e.g., from Rhizopus arrhizus) Ketone->Enzyme Product Enantioenriched (S)-Diarylmethanol Enzyme->Product Stereoselective Hydride Transfer Cofactor_ox NAD(P)+ Enzyme->Cofactor_ox Cofactor NAD(P)H Cofactor->Enzyme

Caption: Biocatalytic reduction of a diaryl ketone.

Representative Protocol: Microbial Reduction of p-Chlorobenzophenone

  • Culture Preparation: Prepare a culture medium containing glucose, yeast extract, and peptone in distilled water. Sterilize the medium by autoclaving.

  • Inoculation: Inoculate the sterile medium with a culture of Rhizopus arrhizus (e.g., NCIM 878). Incubate the culture on a rotary shaker at 28-30 °C for 48 hours.

  • Substrate Addition: Prepare a solution of p-chlorobenzophenone in a minimal amount of ethanol and add it to the microbial culture.

  • Biotransformation: Continue the incubation under the same conditions for 72-96 hours, monitoring the reaction progress by TLC or GC analysis.

  • Extraction and Purification: After the transformation is complete, saturate the aqueous medium with sodium chloride and extract with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting (S)-(4-chlorophenyl)(phenyl)methanol by column chromatography.

Table 2: Comparison of Chemical vs. Biocatalytic Reduction of Diaryl Ketones

Substrate (Diaryl Ketone)MethodReductant / BiocatalystYield (%)Enantiomeric Excess (ee %)Reference
BenzophenoneChemical ReductionNaBH₄ / TiCl₄>900 (Racemic)[7][8]
p-ChlorobenzophenoneChemical ReductionNaBH₄ / TiCl₄>900 (Racemic)[7][8]
BenzophenoneBiocatalytic ReductionRhizopus arrhizus85>99% (S)
p-ChlorobenzophenoneBiocatalytic ReductionRhizopus arrhizus82>99% (S)
p-MethylbenzophenoneBiocatalytic ReductionRhizopus arrhizus88>99% (S)

Methodology 3: Catalytic Asymmetric Arylation of Aldehydes

The catalytic enantioselective addition of an aryl group to an aldehyde represents the most efficient and powerful strategy for synthesizing enantioenriched diarylmethanols.[2] This approach constructs the C-C bond and the stereocenter in a single, highly controlled step. Organozinc reagents have emerged as the nucleophiles of choice for this transformation.[6][9]

Expertise & Causality: A significant challenge in early protocols was the "background reaction"—a non-selective, uncatalyzed addition promoted by Lewis acidic salt byproducts like LiCl or MgX₂, which are formed during the preparation of the organozinc reagent.[2] This background reaction leads to a racemic product, eroding the enantioselectivity achieved by the chiral catalyst.

Modern, field-proven protocols overcome this through two key insights:

  • Use of Mixed Organozinc Reagents (ArZnR'): Employing mixed reagents like ArZnBu or ArZnEt, instead of diarylzincs (Ar₂Zn), can mitigate the background reaction.[2][10]

  • Inhibition of Salt Effects: The addition of a chelating diamine, such as tetraethylethylenediamine (TEEDA), sequesters the Lewis acidic LiCl byproduct, effectively shutting down the uncatalyzed pathway and allowing the chiral catalyst to dictate the stereochemical outcome.[2][10]

This methodology allows for the one-pot synthesis of highly enantioenriched diarylmethanols directly from readily available aryl bromides, representing a major advance in efficiency and stereocontrol.[10]

Workflow: One-Pot Asymmetric Arylation from Aryl Bromides

ArBr Aryl Bromide (Ar-Br) nBuLi1 n-BuLi (Li-Br Exchange) ArBr->nBuLi1 ArLi Aryl Lithium (Ar-Li) nBuLi1->ArLi ZnCl2 ZnCl2 (Transmetalation) ArLi->ZnCl2 ArZnCl ArZnCl (+ LiCl byproduct) ZnCl2->ArZnCl nBuLi2 n-BuLi ArZnCl->nBuLi2 TEEDA TEEDA (Chelating Agent) ArZnCl->TEEDA LiCl sequestration ArZnBu Mixed Organozinc (ArZnBu) nBuLi2->ArZnBu Catalyst Chiral Amino Alcohol Catalyst ArZnBu->Catalyst Chelated Sequestered LiCl TEEDA->Chelated Product Enantioenriched Diarylmethanol Catalyst->Product Asymmetric Addition Aldehyde Aryl Aldehyde (Ar'-CHO) Aldehyde->Catalyst

Caption: One-pot synthesis of diarylmethanols via asymmetric arylation.

Representative Protocol: Asymmetric Phenylation of 4-Chlorobenzaldehyde

  • Organometallic Preparation (One-Pot): In a flame-dried flask under nitrogen, dissolve bromobenzene (0.5 mmol) in anhydrous THF (2 mL) and cool to -78 °C. Add n-BuLi (1.0 M in hexanes, 0.5 mmol) dropwise and stir for 30 min.

  • Transmetalation: Add a solution of ZnCl₂ (0.5 mmol) in THF (1 mL) and stir for 30 min at -78 °C. Add a second equivalent of n-BuLi (0.5 mmol) and stir for another 30 min to form the mixed PhZnBu reagent.[2]

  • Catalysis and Addition: Add TEEDA (0.75 mmol) to the solution. In a separate flask, add the chiral amino alcohol catalyst (e.g., (+)-MIB, 5 mol %) and 4-chlorobenzaldehyde (0.4 mmol). Transfer the prepared organozinc solution to the aldehyde/catalyst mixture via cannula.

  • Reaction and Workup: Allow the reaction to warm to room temperature and stir for 12-18 hours. Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry the combined organic layers, and concentrate.

  • Purification and Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess by chiral HPLC analysis.

Table 3: Performance of Catalytic Asymmetric Arylation of Aldehydes

Aryl Source (Ar-Br)Aldehyde (Ar'-CHO)Catalyst SystemYield (%)ee (%)Reference
Bromobenzene4-Chlorobenzaldehyde(+)-MIB / TEEDA8892[2]
2-BromothiopheneBenzaldehydeH₈-BINOL-AM / Et₂Zn8686[9]
3-Bromofuran2-NaphthaldehydeAmino alcohol / TEEDA9199[10]
4-BromoanisoleBenzaldehydeγ-amino thiol / Et₂Zn9299[6][11]
Ferrocenyl bromideBenzaldehydeAmino alcohol / TEEDA86-9596-98[2][10]

Comparative Summary and Future Outlook

The selection of an optimal synthetic route for a diarylmethanol is a multifactorial decision that balances stereochemical requirements, substrate complexity, and process constraints.

Table 4: Benchmarking of Synthetic Methodologies

MethodologyStereoselectivityFunctional Group ToleranceScalabilityKey AdvantageKey Disadvantage
Grignard/Organolithium Addition None (Racemic)PoorExcellentSimplicity, low-cost reagentsPoor functional group tolerance, no stereocontrol
Chemical Reduction of Ketones None (Racemic)GoodExcellentHigh yields, robustProduces racemic mixture
Biocatalytic Reduction of Ketones ExcellentModerate to GoodModerateHigh enantioselectivity, green chemistryRequires specific microbial strains & optimization
Catalytic Asymmetric Arylation ExcellentGood to ExcellentGoodSingle-step stereocenter formation, high ee valuesCatalyst cost, sensitivity to air and moisture

For the synthesis of simple, achiral diarylmethanols on a large scale, classical methods like Grignard additions or the reduction of diaryl ketones remain viable and cost-effective. However, for applications in drug development and chiral catalysis, where enantiopurity is non-negotiable, modern catalytic methods are unquestionably superior. The catalytic asymmetric arylation of aldehydes using organozinc reagents stands out as the premier strategy, offering a powerful combination of high enantioselectivity, good functional group tolerance, and operational efficiency in a single step.[2][10] Biocatalytic reductions present a compelling "green" alternative, providing excellent stereocontrol for specific substrates, and are likely to see wider adoption as enzyme engineering and fermentation technologies advance.

Future developments will likely focus on expanding the substrate scope of catalytic methods, reducing catalyst loadings, and exploring novel activation pathways, such as photoredox or electrochemical methods, to further enhance the sustainability and efficiency of diarylmethanol synthesis.[12][13]

References

  • Lee, J. et al. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega. [Link]

  • Kaur, H. et al. (2014). Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview. RSC Advances. [Link]

  • McGrath, M. J. & Walsh, P. J. (2009). Practical Catalytic Asymmetric Synthesis of Diaryl-, Aryl Heteroaryl- and Diheteroarylmethanols. Journal of the American Chemical Society. [Link]

  • Soeta, T. & Ishizaka, Y. (2020). Recent Advances in the Synthesis of Enantiomerically Enriched Diaryl, Aryl Heteroaryl, and Diheteroaryl Alcohols through Addition of Organometallic Reagents to Carbonyl Compounds. Symmetry. [Link]

  • Fan, C. et al. (2021). The recent advances in the contribution of chiral triarylmethanes and tetraarylmethanes with organocatalysts. Chemical Synthesis. [Link]

  • Pai, S. G. et al. (2008). Enantioselective synthesis of diarylmethanols using microbial transformation. Indian Journal of Chemistry. [Link]

  • Reddy, T. R. et al. (2012). Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes. Organic Letters. [Link]

  • Takeda, Y. et al. (2022). Unified synthesis of multiply arylated alkanes by catalytic deoxygenative transformation of diarylketones. Chemical Science. [Link]

  • Wang, D. et al. (2014). Synthesis of Triarylmethanes by Palladium-Catalyzed C–H/C–O Coupling of Oxazoles and Diarylmethanol Derivatives. The Journal of Organic Chemistry. [Link]

  • Wu, P.-Y. et al. (2006). Asymmetric Synthesis of Functionalized Diarylmethanols Catalyzed by a New γ-Amino Thiol. The Journal of Organic Chemistry. [Link]

  • Lee, J. et al. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega. [Link]

  • Wu, P.-Y. et al. (2006). Asymmetric synthesis of functionalized diarylmethanols catalyzed by a new gamma-amino thiol. PubMed. [Link]

  • Song, B. et al. (2021). Access to Diarylmethanol Skeletons via a Samarium/Copper-Mediated Sequential Three-Component C–H Functionalization Reaction. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Conventional synthetic methods of diarylmethanols. ResearchGate. [Link]

  • McGrath, M. J. & Walsh, P. J. (2009). Practical catalytic asymmetric synthesis of diaryl-, aryl heteroaryl-, and diheteroarylmethanols. PubMed. [Link]

  • Senboku, H. et al. (2024). Efficient one-step synthesis of diarylacetic acids by electrochemical direct carboxylation of diarylmethanol compounds in DMSO. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Highly efficient method for solvent-free synthesis of diarylmethane and triarylmethane. ResearchGate. [Link]

  • Bolm, C. & Hildebrand, J. P. (2006). Catalytic asymmetric approaches towards enantiomerically enriched diarylmethanols and diarylmethylamines. Chemical Society Reviews. [Link]

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A Researcher's Guide to Comparative Docking Studies of Thiophene Derivatives in Target Proteins

Author: BenchChem Technical Support Team. Date: April 2026

Thiophene, a sulfur-containing heterocyclic compound, is a cornerstone in medicinal chemistry. Its derivatives exhibit a vast array of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][2] The versatility of the thiophene scaffold allows for the design of a diverse range of inhibitors targeting various enzymes implicated in disease.[1] This guide provides a comprehensive overview of comparative molecular docking studies of thiophene derivatives, offering insights into their performance against various biological targets, supported by computational data.

Molecular docking is a powerful computational tool used to predict the binding affinity and interaction patterns of small molecules with their protein targets.[1] This approach is instrumental in the rational design of novel and potent therapeutic agents.[1]

Comparative Docking Performance of Thiophene-Based Inhibitors

The inhibitory potential of thiophene derivatives can be effectively compared by examining their docking scores and binding energies against specific protein targets. Lower binding energies typically indicate a higher binding affinity.

Anticancer Activity

Thiophene derivatives have been extensively studied for their potential as anticancer agents, targeting various proteins involved in cancer progression.[3][4]

Compound IDTarget ProteinBinding Energy (kcal/mol)IC50 (µM)Cell Line(s)Reference
11b Carbonic Anhydrase IX (CA IX)-5.58176.55MCF-7 (Breast)[1][2]
8.20HCT-116 (Colon)[1]
11a Carbonic Anhydrase IX (CA IX)Higher than reference11.36MCF-7 (Breast)[1][2]
10.82HCT-116 (Colon)[1]
Pyrazoline 2 Epidermal Growth Factor Receptor (EGFR)-8.8-WiDr (Colorectal), 4T1 (Breast), HeLa (Cervical)[3]
Compound 5b Tubulin-2.61HT29 (Colon)[5]
Thieno[2,3-d]pyrimidin-4(3H)-ones 4 Lactate Dehydrogenase A (LDH-A)-127 to -171 (MolDock Score)--[6][7]

Table 1: Anticancer Activity of Thiophene Derivatives. This table summarizes the binding energies and in vitro anticancer activities of selected thiophene derivatives against various cancer-related protein targets and cell lines.

Antimicrobial and Antiviral Activity

The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents.[8] Thiophene derivatives have shown promise in this area, targeting essential enzymes in bacteria and viruses.[8][9]

Compound IDTarget Organism/VirusTarget ProteinBinding Affinity/IC50Reference
Thiophene Derivatives Mycobacterium tuberculosisL,d-transpeptidase-2, InhA, Glutamine synthetase-1-[8][10]
Compound 4b Influenza Virus (H5N1)NeuraminidaseIC50 = 0.03 µM[9]
Phenylethylamine derivatives Staphylococcus aureusTyrosyl-tRNA synthetaseHighest binding affinity[11]
Thiophene derivatives Staphylococcus aureusRNA PolymeraseMore interactions than rifampicin[12]

Table 2: Antimicrobial and Antiviral Activity of Thiophene Derivatives. This table highlights the potential of thiophene derivatives as inhibitors of key microbial and viral enzymes.

The "Why" Behind the "How": A Self-Validating Docking Workflow

A robust and reliable molecular docking study follows a systematic workflow. Each step is crucial for obtaining meaningful and reproducible results.

Comparative Docking Workflow A generalized workflow for a comparative molecular docking study of inhibitors. cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase cluster_val Validation & Comparison T_Selection Target Protein Selection (e.g., from PDB) T_Prep Protein Preparation (Add Hydrogens, Assign Charges) T_Selection->T_Prep Obtain 3D Structure L_Selection Ligand Selection (Thiophene Derivatives) L_Prep Ligand Preparation (Optimize Geometry, Assign Charges) L_Selection->L_Prep Create 2D/3D Structures Grid_Gen Grid Box Generation (Define Active Site) T_Prep->Grid_Gen Prepared Protein Docking Molecular Docking (Run Algorithm) L_Prep->Docking Prepared Ligands Grid_Gen->Docking Defined Search Space Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis Docked Poses Comparison Comparative Analysis (Rank Derivatives) Analysis->Comparison Quantitative Data Validation Experimental Validation (In vitro/In vivo assays) Comparison->Validation Prioritized Candidates

A generalized workflow for a comparative molecular docking study of inhibitors.

Experimental Protocol: A Step-by-Step Guide to Molecular Docking

The following protocol outlines the key steps involved in a typical comparative molecular docking study.[1]

1. Protein Preparation:

  • Objective: To prepare the 3D structure of the target protein for docking.

  • Procedure:

    • Obtain the crystal structure of the target protein from a repository like the Protein Data Bank (PDB).[1]

    • Remove water molecules and any co-crystallized ligands from the PDB file.[1]

    • Add hydrogen atoms to the protein, as they are often not resolved in crystal structures.

    • Assign partial charges to each atom of the protein using a force field (e.g., AMBER, CHARMM).

2. Ligand Preparation:

  • Objective: To generate the 3D structures of the thiophene derivatives and prepare them for docking.

  • Procedure:

    • Create the 2D or 3D structures of the thiophene derivatives using chemical drawing software.[1]

    • Optimize the geometry of each ligand to find its lowest energy conformation.

    • Assign partial charges to the atoms of each ligand.

    • Define the rotatable bonds within each ligand to allow for conformational flexibility during docking.[1]

3. Grid Box Generation:

  • Objective: To define the search space for the docking algorithm within the protein's active site.

  • Procedure:

    • Identify the active site of the protein, often based on the location of a co-crystallized ligand or from published literature.

    • Define a grid box that encompasses the entire active site. This grid is where the docking program will attempt to place the ligand.[1]

4. Molecular Docking:

  • Objective: To predict the binding pose and affinity of each thiophene derivative within the protein's active site.

  • Procedure:

    • Use a docking program (e.g., AutoDock, GOLD, Glide) to systematically search for the best binding poses of each ligand within the defined grid box.

    • The program will score the different poses based on a scoring function that estimates the binding free energy.

5. Analysis of Results:

  • Objective: To analyze the docking results and compare the binding of the different thiophene derivatives.

  • Procedure:

    • Identify the best binding pose for each ligand, which is typically the one with the lowest binding energy.[1]

    • Visualize the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.[1]

    • Compare the docking scores and binding modes of the different thiophene derivatives to rank their potential inhibitory activity.

The PI3K/Akt Signaling Pathway: A Target for Thiophene-Based Inhibitors

The PI3K/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is frequently observed in various cancers, making it an attractive target for drug development.

PI3K_Akt_Pathway The PI3K/Akt signaling pathway and the inhibitory action of thiophene-based compounds. RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activation Cell_Response Cell Growth, Survival, Proliferation Downstream->Cell_Response Thiophene Thiophene-Based Inhibitor Thiophene->PI3K Inhibition

The PI3K/Akt signaling pathway and the inhibitory action of thiophene-based compounds.

Conclusion

The integration of computational methods like molecular docking with experimental validation provides a powerful platform for the rational design of novel and potent thiophene-based therapeutic agents.[1] The versatility of the thiophene scaffold continues to inspire the design and synthesis of a diverse range of inhibitors targeting various enzymes implicated in a multitude of diseases.[1] This guide serves as a foundational resource for researchers embarking on the exciting journey of exploring the therapeutic potential of thiophene derivatives.

References

  • AIP Publishing. Insights into comparative molecular docking study of selected novel thiophene derivative vs standard anti-tubercular drugs against Mycobacterium tuberculosis target enzymes. Available from: [Link]

  • Bentham Science Publishers. Synthesis and Molecular Docking of New Thiophene Derivatives as Lactate Dehydrogenase-A Inhibitors. Available from: [Link]

  • PubMed. Docking and PLS studies on a set of thiophenes RNA polymerase inhibitors against Staphylococcus aureus. Available from: [Link]

  • PubMed. Discovery of novel thiophene derivatives as potent neuraminidase inhibitors. Available from: [Link]

  • Asian Journal of Chemistry. Synthesis, Structural Determination, Docking Study and Bioactivity of Novel Thiophene Derivatives. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Available from: [Link]

  • Taylor & Francis Online. Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors. Available from: [Link]

  • Academia.edu. Insights into comparative molecular docking study of selected novel thiophene derivative vs standard anti-tubercular drugs against Mycobacterium tuberculosis target enzymes. Available from: [Link]

  • PubMed. Synthesis and Molecular Docking of New Thiophene Derivatives as Lactate Dehydrogenase-A Inhibitors. Available from: [Link]

  • RSC Publishing. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. Available from: [Link]

  • SpringerLink. Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. Available from: [Link]

  • Preprints.org. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Available from: [Link]

  • Endocrine, Metabolic & Immune Disorders - Drug Targets. Anti-proliferative, Morphological and Molecular Docking Studies of New Thiophene Derivatives and their Strategy in Ionic Liquids Immobilized Reactions. Available from: [Link]

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